molecular formula C10H6BrNO2 B2729076 8-bromoquinoline-6-carboxylic Acid CAS No. 791632-21-8

8-bromoquinoline-6-carboxylic Acid

Cat. No.: B2729076
CAS No.: 791632-21-8
M. Wt: 252.067
InChI Key: RDUAIBVSZBTFKK-UHFFFAOYSA-N
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Description

8-bromoquinoline-6-carboxylic Acid is a useful research compound. Its molecular formula is C10H6BrNO2 and its molecular weight is 252.067. The purity is usually 95%.
BenchChem offers high-quality 8-bromoquinoline-6-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-bromoquinoline-6-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromoquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUAIBVSZBTFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

8-bromoquinoline-6-carboxylic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 791632-21-8[1]

Executive Summary

In the landscape of medicinal chemistry, 8-bromoquinoline-6-carboxylic acid represents a high-value "orthogonal scaffold." Unlike simple quinolines, this molecule possesses two distinct chemical handles—an aryl bromide at position C8 and a carboxylic acid at position C6—positioned on a bicyclic heteroaromatic core.

This dual-functionality allows for sequential, selective functionalization, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD). The C8-bromide serves as a portal for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C6-acid allows for amide bond formation to tune solubility and lipophilicity. This guide outlines the physicochemical profile, validated synthetic routes, and strategic application of this scaffold in kinase and antibacterial research.

Identity & Physicochemical Profile[2][3][4]

The accurate identification of this isomer is critical, as the 6-bromo-8-carboxylic acid isomer (CAS 64507-38-6) is a common impurity or misidentified structure in commercial catalogs.

PropertyData Specification
CAS Registry Number 791632-21-8
IUPAC Name 8-Bromoquinoline-6-carboxylic acid
Molecular Formula C₁₀H₆BrNO₂
Molecular Weight 252.06 g/mol
SMILES (Canonical) OC(=O)c1cc(Br)c2ncccc2c1
InChIKey DZBCQPBAPWTCCE-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Predicted pKa ~3.8 (Carboxylic acid), ~2.1 (Quinoline Nitrogen)
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in water (neutral pH)

Synthetic Methodology

Retrosynthetic Analysis

The most robust route to the 6,8-disubstituted quinoline core is the Skraup Synthesis or its milder variant, the Doebner-Miller reaction . The strategic choice of precursor determines the regioselectivity.

To achieve the 8-bromo-6-carboxy substitution pattern, the starting material must be 4-amino-3-bromobenzoic acid .

  • Regiochemistry Logic: The amine directs the cyclization to the ortho position. In 4-amino-3-bromobenzoic acid, one ortho position is blocked by the bromine atom (C3 of the benzene ring). Consequently, cyclization occurs exclusively at the unsubstituted ortho position (C5), yielding the 8-bromo-6-substituted quinoline.

Protocol: Modified Skraup Synthesis

Note: The traditional Skraup reaction can be violent. This protocol uses a moderator (ferrous sulfate) and a controlled oxidant (sodium m-nitrobenzenesulfonate) to ensure safety and yield.

Reagents:

  • 4-Amino-3-bromobenzoic acid (1.0 eq)

  • Glycerol (3.0 eq)

  • Sulfuric acid (conc., solvent/catalyst)[2]

  • Sodium m-nitrobenzenesulfonate (0.6 eq, Oxidant)

  • Ferrous sulfate (Catalytic, moderator)

Step-by-Step Workflow:

  • Setup: In a heavy-walled flask equipped with a mechanical stirrer and reflux condenser, dissolve 4-amino-3-bromobenzoic acid and sodium m-nitrobenzenesulfonate in concentrated sulfuric acid.

  • Addition: Add glycerol dropwise at room temperature.

  • Cyclization: Heat the mixture to 140°C. Critical Control Point: The reaction is exothermic. Monitor internal temperature strictly; if it spikes >150°C, remove the heating mantle immediately.

  • Completion: Maintain reflux for 4–6 hours until LCMS indicates consumption of the aniline precursor.

  • Workup: Pour the reaction mixture onto crushed ice. The amphoteric nature of the product requires careful pH adjustment.

  • Precipitation: Adjust pH to ~4.0–5.0 (the isoelectric point) using 50% NaOH or NH₄OH. The product will precipitate as a solid.

  • Purification: Filter the solid. Recrystallize from DMF/Ethanol or purify via acid-base extraction (dissolve in NaHCO₃, filter insolubles, re-precipitate with HCl).

Visualization: Synthesis Pathway[9]

Synthesis Precursor 4-Amino-3-bromobenzoic acid (CAS 13958-93-5) Intermediate Dihydroquinoline Intermediate Precursor->Intermediate Skraup Cyclization (140°C) Reagents Glycerol + H2SO4 Oxidant: Na m-nitrobenzenesulfonate Reagents->Intermediate Product 8-Bromoquinoline-6-carboxylic acid (CAS 791632-21-8) Intermediate->Product Oxidative Aromatization

Figure 1: Regioselective synthesis via modified Skraup cyclization. The steric bulk of the bromine atom forces cyclization to the unhindered ortho-position.

Functionalization & Reactivity Profile

The utility of 8-bromoquinoline-6-carboxylic acid lies in its orthogonal reactivity . The two functional groups react under completely different conditions, allowing for modular library synthesis.

Reactivity Hierarchy
  • C6-Carboxylic Acid: Most reactive toward nucleophiles (after activation). Can be derivatized into amides or esters without affecting the aryl bromide.

  • C8-Aryl Bromide: Inert to amide coupling conditions. Requires transition metal catalysis (Pd, Ni) for activation.

  • N1-Quinoline Nitrogen: Can be oxidized to N-oxide (using mCPBA) to alter electronic properties or direct C2-functionalization.

Experimental Strategy: Sequential Coupling

For library generation, it is generally recommended to perform Amide Coupling First , followed by Cross-Coupling .

  • Reasoning: Carboxylic acids can interfere with palladium catalysts (forming inactive Pd-carboxylates) or require protection during basic cross-coupling conditions. Converting the acid to an amide removes the acidic proton and improves solubility in organic solvents used for Suzuki/Buchwald couplings.

Reactivity Center 8-Bromoquinoline-6-carboxylic acid (Core Scaffold) Amide Amide Coupling (R-NH2, HATU/DIPEA) Center->Amide Path A (Preferred) Prod_Amide 8-Bromo-N-alkylquinoline-6-carboxamide (Stable Intermediate) Amide->Prod_Amide Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(dppf)Cl2) Final_Drug 6,8-Disubstituted Quinoline (Kinase Inhibitor Analog) Suzuki->Final_Drug Buchwald Buchwald-Hartwig (R2-NH, Pd2(dba)3, Xantphos) Buchwald->Final_Drug Prod_Amide->Suzuki Subsequent Step Prod_Amide->Buchwald Subsequent Step

Figure 2: Divergent synthesis map. Path A (Amide coupling first) is preferred to avoid catalyst poisoning by the free acid during metal-catalyzed steps.

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

The quinoline nitrogen (N1) is a potent hydrogen bond acceptor. In many kinase inhibitors (e.g., Bosutinib analogs), the quinoline core mimics the adenine ring of ATP.

  • Design Tactic: The C6-amide vector projects into the solvent-exposed region (solubilizing group), while the C8-substituent (introduced via Suzuki coupling) can be designed to access the hydrophobic "back pocket" or the gatekeeper residue.

Antibacterial Agents (Gyrase Targeting)

Quinolines are structural congeners of fluoroquinolones. While 8-bromoquinoline-6-carboxylic acid lacks the 4-oxo group essential for DNA gyrase inhibition, it serves as a precursor to 8-substituted-4-quinolones .

  • Transformation: The core can be oxidized to the 4-quinolone or used in bioisosteric replacement studies where the planarity of the quinoline ring is required for intercalation.

Bioisosterism

The 8-bromoquinoline-6-carboxylic acid moiety is often used as a rigidified, lipophilic bioisostere for naphthalene-2-carboxylic acids or indole-5-carboxylic acids. The nitrogen atom lowers the logP relative to naphthalene, improving oral bioavailability.

Handling & Safety Information

  • GHS Classification: Warning.[1][3] Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (H335).

  • Handling: The compound is an aryl halide and an organic acid. Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at room temperature (15–25°C) in a desiccator. The bromide is stable, but the carboxylic acid can absorb moisture.

References

  • Horgan, C., & O'Sullivan, T. P. (2022).[4] Recent developments in the practical application of novel carboxylic acid bioisosteres. Current Medicinal Chemistry. Retrieved February 21, 2026, from [Link]

Sources

8-bromoquinoline-6-carboxylic acid SMILES string and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 8-Bromoquinoline-6-Carboxylic Acid: A Key Building Block for Advanced Research

Introduction

In the landscape of medicinal chemistry and materials science, the quinoline scaffold stands as a "privileged structure," forming the backbone of numerous therapeutic agents and functional materials.[1][2] Its rigid, bicyclic aromatic system provides a unique three-dimensional framework that can be precisely decorated with functional groups to modulate biological activity and physicochemical properties. This guide focuses on a specific, highly functionalized derivative: 8-bromoquinoline-6-carboxylic acid .

The strategic placement of a bromine atom at the 8-position and a carboxylic acid at the 6-position transforms the simple quinoline core into a versatile and powerful building block. The bromine atom serves as a key handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. Concurrently, the carboxylic acid group offers a classic site for derivatization into amides, esters, and other functional groups, crucial for tuning solubility, cell permeability, and target engagement in drug discovery programs.[3] This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its chemical identity, properties, potential synthetic strategies, applications, and safety considerations.

Chemical Identity and Physicochemical Properties

Accurate identification is paramount in research and development. The canonical identifiers for 8-bromoquinoline-6-carboxylic acid provide a universal language for its representation in databases and publications.

Structural and Registry Information

The fundamental identifiers for 8-bromoquinoline-6-carboxylic acid are summarized below. These codes ensure unambiguous documentation and retrieval of information across global chemical databases.

IdentifierValueSource
IUPAC Name 8-bromoquinoline-6-carboxylic acid[4]
CAS Number 791632-21-8[4]
Molecular Formula C₁₀H₆BrNO₂[4][5]
SMILES String C1=CC2=CC(=CC(=C2N=C1)Br)C(=O)O[5]
InChIKey RDUAIBVSZBTFKK-UHFFFAOYSA-N[5]

Diagram 1: Chemical Structure of 8-bromoquinoline-6-carboxylic acid

Figure 1: 2D Structure and IUPAC Name struct caption 8-bromoquinoline-6-carboxylic acid

Physicochemical Data

The predicted and measured physicochemical properties are critical for designing experimental conditions, from reaction setups to formulation and biological assays.

PropertyValueNotes
Molecular Weight 252.07 g/mol [4]
Monoisotopic Mass 250.95819 Da[5]
XlogP (Predicted) 2.4A measure of lipophilicity.[5]
Appearance Solid (predicted)Based on related compounds.
Storage Sealed in dry, room temperatureRecommended for maintaining stability.[6]

Synthesis Strategies and Mechanistic Rationale

A plausible and efficient approach involves the construction of the substituted quinoline ring followed by functional group manipulation. A key strategy in modern synthesis is the late-stage functionalization of a pre-formed core. An exemplary pathway could begin with a precursor like 6-bromo-8-nitroquinoline.[7]

The Causality Behind the Chosen Path:

  • Reduction of the Nitro Group: The nitro group at the C-8 position is a versatile precursor to an amine. A classic and cost-effective method for this transformation is reduction using iron powder in the presence of an acid like acetic acid.[7] This step is robust and generally high-yielding.

  • The Sandmeyer Reaction: The resulting 6-bromoquinolin-8-amine is an ideal substrate for the Sandmeyer reaction. This powerful transformation converts an aromatic amine into a wide range of functional groups via a diazonium salt intermediate.[7] To install the carboxylic acid, the amine is first diazotized with sodium nitrite in a strong acid, and the resulting diazonium salt is then treated with a cyanide source (e.g., copper(I) cyanide) to form a nitrile (6-bromoquinoline-8-carbonitrile).[7]

  • Hydrolysis: The final step is the hydrolysis of the nitrile group to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.

Diagram 2: Plausible Synthetic Pathway

G Start 6-Bromo-8-nitroquinoline Step1 6-Bromoquinolin-8-amine Start->Step1 Reduction (Fe, AcOH) Step2 Diazonium Salt Intermediate Step1->Step2 Diazotization (NaNO₂, H₂SO₄, 0-5 °C) Step3 8-Bromoquinoline-6-carbonitrile (via Sandmeyer Reaction) Step2->Step3 Cyanation (CuCN, KCN) End 8-Bromoquinoline-6-carboxylic acid Step3->End Hydrolysis (H₃O⁺ or OH⁻)

Caption: A logical synthetic route from a nitro-bromo precursor.

Applications in Research and Drug Development

The unique arrangement of functional groups makes 8-bromoquinoline-6-carboxylic acid a highly valuable scaffold for creating libraries of complex molecules for screening and optimization.

  • Medicinal Chemistry Core: Quinoline derivatives exhibit a vast range of biological activities, including anticancer, anti-HIV, antibacterial, and antifungal properties.[2] This specific molecule serves as an ideal starting point for developing novel therapeutics. The carboxylic acid can be coupled with various amines to form a library of amides, a common motif in drug candidates, while the bromo- group allows for Suzuki, Sonogashira, or Buchwald-Hartwig couplings to explore structure-activity relationships (SAR).[1]

  • Probes and Materials Science: The fluorescent nature of some quinoline systems means derivatives can be explored as chemosensors for metal ions or as components in organic light-emitting diodes (OLEDs).[2] The bromo- and carboxylic acid groups allow for covalent incorporation into larger polymer or material frameworks.

Diagram 3: Role in Drug Discovery Workflow

G cluster_derivatization Derivatization Reactions Scaffold 8-Bromoquinoline- 6-carboxylic Acid (Core Scaffold) Amide Amide Coupling (R-NH₂) Scaffold->Amide Ester Esterification (R-OH) Scaffold->Ester Coupling Cross-Coupling (at C8-Br) Scaffold->Coupling Library Compound Library (Diverse Analogs) Amide->Library Ester->Library Coupling->Library Screening Biological Screening (e.g., Kinase Assays, Antiproliferative Assays) Library->Screening Hit Hit Identification & Lead Optimization Screening->Hit

Caption: Workflow from core scaffold to lead optimization.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 8-bromoquinoline-6-carboxylic acid is essential. While comprehensive toxicological data has not been fully investigated, information on similar compounds provides guidance.[8]

  • Hazard Classification: Based on related structures, this compound is anticipated to be an irritant.[9]

    • Causes skin irritation.[9]

    • Causes serious eye irritation.[9]

    • May cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE):

    • Wear protective safety goggles or a face shield.[8][10]

    • Wear chemical-resistant gloves.[8]

    • Use in a well-ventilated area, preferably a chemical fume hood.[8]

  • Handling:

    • Avoid breathing dust or vapor.[8]

    • Do not get in eyes, on skin, or on clothing.[8]

    • Wash hands and any exposed skin thoroughly after handling.[10][11]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

    • Skin: Wash immediately with plenty of soap and running water.[8][11]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[11]

  • Storage:

    • Keep container tightly closed.[8]

    • Store in a cool, dry, well-ventilated place.[8]

Exemplary Experimental Protocol: Synthesis of 8-Bromoquinoline

To provide a practical context for working with related precursors, the following is a detailed protocol for the synthesis of 8-bromoquinoline, a foundational starting material for many derivatives. This procedure is adapted from established methods.[12][13]

Objective: To synthesize 8-bromoquinoline from 2-bromoaniline via a Skraup-type reaction.

Materials:

  • 2-Bromoaniline

  • Acrolein diethyl acetal[13]

  • 1N Hydrochloric acid (HCl)[13]

  • Sodium carbonate (Na₂CO₃), solid

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for elution)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 2-bromoaniline (~1 mmol).

  • Acidification: To the flask, add 1N HCl solution (82.5 mL).[13]

  • Addition of Reagent: Add acrolein diethyl acetal (2.5 mmol) to the mixture.[13]

  • Reflux: Heat the reaction mixture to reflux (approximately 111 °C) and maintain for 24 hours.[13] The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC).

  • Workup - Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the mixture to a pH of 7-8 by adding solid sodium carbonate in portions.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).[13]

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.[13]

  • Purification: Filter off the drying agent and remove the solvent by evaporation under reduced pressure to yield the crude product.[13] Purify the crude material by column chromatography on silica gel, using a solvent mixture of hexane and ethyl acetate as the eluent to afford pure 8-bromoquinoline.[13]

Conclusion

8-Bromoquinoline-6-carboxylic acid is more than just a chemical compound; it is a strategic tool for innovation. Its carefully arranged functional groups provide a bivalent platform for synthetic diversification, enabling researchers to systematically explore chemical space in the pursuit of novel drugs and materials. By understanding its fundamental properties, synthetic logic, and potential applications, scientists can leverage this powerful building block to accelerate their research and development programs.

References

  • PubChemLite. 8-bromoquinoline-6-carboxylic acid (C10H6BrNO2).
  • AChemBlock. 8-bromoquinoline-6-carboxylic acid 95% | CAS: 791632-21-8.
  • Matrix Scientific. Safety Data Sheet.
  • Sigma-Aldrich. 8-Bromoquinoline 98 | 16567-18-3.
  • PubChem. 6-Bromo-8-quinolinecarboxylic acid | C10H6BrNO2 | CID 150121.
  • ChemicalBook. 8-Bromoquinoline CAS#: 16567-18-3.
  • ChemicalBook. 8-Bromoquinoline synthesis.
  • Fisher Scientific. SAFETY DATA SHEET.
  • TCI Chemicals. SAFETY DATA SHEET.
  • BLD Pharm. 791632-21-8|8-Bromoquinoline-6-carboxylic acid.
  • Benchchem. Technical Support Center: Synthesis of 6-Bromoquinoline-8-carbonitrile.
  • Benchchem. Potential Research Areas for 6-Bromoquinoline-8-carbonitrile: A Technical Guide for Drug Discovery Professionals.
  • Al-Zahrani, A. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • ResearchGate. Application to carboxylic acid‐containing drugs and natural products.

Sources

An In-Depth Technical Guide to the Chemical Profile of 8-Bromoquinoline-6-Carboxylic Acid for Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 8-Bromoquinoline-6-carboxylic acid is a substituted heterocyclic compound built upon a quinoline framework. This molecule is of significant interest to researchers in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of more complex structures. Its trifunctional nature—possessing a reactive bromo group, a modifiable carboxylic acid, and an electron-deficient quinoline ring system—provides a powerful platform for creating diverse molecular architectures. Quinoline carboxylic acids, in particular, are recognized scaffolds in drug discovery, forming the core of various therapeutic agents.[1] This guide offers a comprehensive chemical profile of 8-bromoquinoline-6-carboxylic acid (CAS No. 791632-21-8), providing in-depth technical information on its properties, characterization, synthesis, and reactivity to support its effective use in research and development.

Part 1: Core Chemical Identity and Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis. This section details the essential identifiers and physicochemical characteristics of 8-bromoquinoline-6-carboxylic acid.

Molecular Structure and Identifiers

The structure of 8-bromoquinoline-6-carboxylic acid features a quinoline ring system substituted with a bromine atom at the C8 position and a carboxylic acid group at the C6 position. This specific arrangement of functional groups is critical to its unique reactivity profile.

8_bromoquinoline_6_carboxylic_acid cluster_0 8-Bromoquinoline-6-carboxylic Acid C1 N1 C8a C8a C1->C8a C2 C2 C2->C1 C3 C3 C2->C3 C4 C4 C3->C4 C4a C4a C4->C4a C5 C5 C4a->C5 C4a->C8a C6 C6 C5->C6 C7 C7 C6->C7 COOH C(O)OH C6->COOH C8 C8 C7->C8 C8->C8a Br Br C8->Br

Caption: Molecular structure of 8-bromoquinoline-6-carboxylic acid with standard IUPAC numbering.

Table 1: Core Chemical Identifiers

Identifier Value Source(s)
IUPAC Name 8-bromoquinoline-6-carboxylic acid [2]
CAS Number 791632-21-8 [2][3]
Molecular Formula C₁₀H₆BrNO₂ [3][4]
Molecular Weight 252.07 g/mol [2][3]
Monoisotopic Mass 250.95819 Da [4]
Canonical SMILES C1=CC2=C(C(=C1)C(=O)O)C=C(N=C2)Br [4]

| InChIKey | RDUAIBVSZBTFKK-UHFFFAOYSA-N |[4] |

Physicochemical Properties

Experimental data on the physical properties of this specific isomer are not widely published. The data presented below are based on vendor information and computational predictions. Researchers should consider these values as estimates and verify them experimentally.

Table 2: Physicochemical Data

Property Value / Observation Source(s) & Notes
Appearance Expected to be a solid at room temperature. Based on related quinoline carboxylic acids.[5]
Storage Sealed in dry, room temperature. [3]
XlogP (Predicted) 2.4 [4]
Solubility No data available. Likely soluble in polar organic solvents like DMF, DMSO, and alcohols. General chemical intuition.
Melting Point No data available. -

| Boiling Point | No data available. | - |

Part 2: Spectroscopic & Analytical Profile

Spectroscopic analysis is essential for confirming the identity and purity of a synthetic compound. While experimental spectra for 8-bromoquinoline-6-carboxylic acid are not publicly available, this section outlines the expected analytical signatures based on its structure and data from analogous compounds.

Mass Spectrometry (MS)

The most telling feature in the mass spectrum of a monobrominated compound is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively).

  • Expected Observation: The mass spectrum will exhibit two prominent peaks for the molecular ion: an M peak corresponding to the molecule containing ⁷⁹Br, and an M+2 peak for the molecule with ⁸¹Br. These peaks will be separated by 2 m/z units and have a characteristic intensity ratio of approximately 1:1.

  • Predicted m/z Values:

    • [M-H]⁻: 249.95091

    • [M+H]⁺: 251.96547

    • These values are based on the monoisotopic mass and are crucial for high-resolution mass spectrometry (HRMS) confirmation.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.5-9.0 ppm) corresponding to the five protons on the quinoline ring. The carboxylic acid proton will appear as a broad singlet far downfield, likely >10 ppm. The precise chemical shifts and coupling constants (J-values) will be influenced by the electronic effects of the bromo and carboxyl substituents. For comparison, the parent compound 8-bromoquinoline shows aromatic signals between 7.3 and 9.0 ppm.[6]

  • ¹³C NMR: The carbon NMR spectrum should display ten signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The remaining nine signals will correspond to the carbons of the quinoline ring. The carbon attached to the bromine (C8) will be shifted upfield due to the heavy atom effect. For reference, the ¹³C signals for 8-bromoquinoline appear between 121 and 152 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the key functional groups present in the molecule.

  • Carboxylic Acid: A very broad O-H stretching band from ~2500 to 3300 cm⁻¹ and a sharp, strong C=O stretching band around 1700 cm⁻¹.

  • Quinoline Ring: Aromatic C-H stretching signals just above 3000 cm⁻¹, along with C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.

  • C-Br Bond: A C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.

Part 3: Synthesis & Reactivity Analysis

8-Bromoquinoline-6-carboxylic acid is primarily a building block, valued for its potential to be elaborated into more complex structures. Understanding its synthesis and the reactivity of its functional groups is key to its application.

Plausible Synthetic Strategies

While specific literature detailing the synthesis of 8-bromoquinoline-6-carboxylic acid is scarce, a logical retrosynthetic analysis points to the parent heterocycle, 8-bromoquinoline, as a key intermediate. The carboxylic acid can be envisioned as arising from the oxidation of a more accessible functional group, such as a methyl or formyl group, at the 6-position.

retrosynthesis target 8-Bromoquinoline-6-carboxylic acid intermediate1 8-Bromo-6-methylquinoline target->intermediate1 Oxidation precursor1 8-Bromoquinoline intermediate1->precursor1 Functionalization (e.g., Friedel-Crafts) precursor2 2-Bromoaniline precursor1->precursor2 Skraup Synthesis

Caption: Retrosynthetic analysis for 8-bromoquinoline-6-carboxylic acid.

A plausible forward synthesis could involve:

  • Skraup Synthesis: Construction of the 8-bromoquinoline core from 2-bromoaniline using glycerol, an oxidizing agent (like meta-nitrobenzenesulfonic acid), and a dehydrating acid like sulfuric or methanesulfonic acid.[6] This well-established reaction provides direct access to the key heterocyclic intermediate.

  • Functionalization: Introduction of a methyl or acetyl group at the 6-position of 8-bromoquinoline via a Friedel-Crafts-type reaction.

  • Oxidation: Oxidation of the alkyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid.

Chemical Reactivity: A Trifunctional Handle

The synthetic utility of this molecule stems from the distinct reactivity of its three functional domains. The choice of reagents and reaction conditions allows for the selective modification of one site over the others.

reactivity cluster_cooh Carboxylic Acid Reactions cluster_br Bromo Group Reactions start 8-Bromoquinoline-6-carboxylic acid ester Ester start->ester R-OH, H⁺ amide Amide start->amide R₂NH, Coupling Agent alcohol Primary Alcohol start->alcohol Reduction (e.g., LiAlH₄) suzuki Aryl/Vinyl Group (Suzuki) start->suzuki Ar-B(OH)₂, Pd Catalyst, Base buchwald Amine (Buchwald-Hartwig) start->buchwald R₂NH, Pd Catalyst, Base sonogashira Alkyne (Sonogashira) start->sonogashira Alkyne, Pd/Cu Catalysts, Base

Caption: Key reactivity pathways for 8-bromoquinoline-6-carboxylic acid.

  • Reactions at the Carboxylic Acid: The -COOH group is a versatile handle for derivatization. Standard transformations include:

    • Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification).

    • Amidation: Activation with a coupling agent (e.g., HATU, EDC) followed by reaction with a primary or secondary amine to form amides, a critical linkage in many pharmaceuticals.

    • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol.

  • Reactions at the Bromo Group: The C-Br bond on the aromatic ring is an ideal site for palladium-catalyzed cross-coupling reactions, which are cornerstone methods for C-C and C-heteroatom bond formation.[7]

    • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl substituents.[8][9]

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, yielding substituted aminoquinolines.

    • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[10]

    • Causality: The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields in these reactions. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition step, which is the rate-limiting step for many aryl bromides.[7][8]

  • Reactions on the Quinoline Ring: The quinoline system is generally electron-deficient, making it resistant to electrophilic aromatic substitution. Any such reactions would be directed by the existing substituents and would likely require harsh conditions.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a self-validating framework for coupling an arylboronic acid to the 8-bromoquinoline-6-carboxylic acid core.

  • Reagent Preparation: To an oven-dried reaction vial, add 8-bromoquinoline-6-carboxylic acid (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0–3.0 equiv.).

  • Inerting the Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is critical as the palladium(0) active catalyst is oxygen-sensitive.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) to the vial. Add a deoxygenated solvent system (e.g., a mixture of dioxane and water) via syringe.

  • Reaction: Heat the mixture to the required temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring and Validation: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of a new, less polar spot (on silica TLC) and a product peak with the expected mass in LC-MS validates the reaction's progress.

  • Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Part 4: Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. The following information is based on data for 8-bromoquinoline-6-carboxylic acid and structurally related compounds.

Table 3: GHS Hazard Information for 8-Bromoquinoline-6-Carboxylic Acid

Category Information Source(s)
Pictogram GHS07 (Exclamation Mark) [3]
Signal Word Warning [3]
Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. [3]

| Precautionary Codes | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, P501 |[3] |

Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[11][12] Ensure that safety showers and eyewash stations are readily accessible.[13]

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles or a face shield.[14]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[11]

    • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes to prevent skin contact.[14]

  • Hygiene: Wash hands thoroughly after handling.[14] Do not eat, drink, or smoke in the laboratory.[11]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][11] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[14]

Conclusion

8-Bromoquinoline-6-carboxylic acid stands out as a highly functionalized and synthetically valuable building block. Its chemical profile is defined by three distinct and addressable reactive sites, offering a modular approach to the construction of complex molecular targets. The C-Br bond serves as a linchpin for modern cross-coupling chemistry, while the carboxylic acid provides a gateway for amide and ester library synthesis. This guide provides the core technical knowledge required for researchers to confidently and safely incorporate this versatile reagent into their synthetic programs, paving the way for new discoveries in drug development and materials science.

References

  • Org Prep Daily. (2009, November 10). 8-bromoquinoline – a painless Skraup synthesis. WordPress.com. [Link]

  • PubChem. (n.d.). 8-bromoquinoline-6-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 6-Bromo-8-quinolinecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Zhou, G., et al. (2014). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1794-1800. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Application to carboxylic acid-containing drugs and natural products. ResearchGate. [Link]

  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • ResearchGate. (2025, August 6). The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. ResearchGate. [Link]

  • PubChem. (n.d.). 8-Bromoquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 8-Bromoquinoline-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 8-bromoquinoline-6-carboxylic acid presents a specific regiochemical challenge. Direct bromination of quinoline-6-carboxylic acid typically yields the 5-bromo or 5,8-dibromo adducts due to electronic directing effects, making it unsuitable for high-purity pharmaceutical applications.[1]

This guide details a regioselective, scalable "Bottom-Up" approach utilizing a modified Skraup cyclization. By installing the bromine atom on the aniline precursor (4-amino-3-bromobenzoic acid) prior to ring closure, we guarantee the 8-position regiochemistry.[1] Furthermore, this protocol replaces the traditional, hazardous "violent" Skraup conditions (H₂SO₄/Nitrobenzene) with a controllable, modern variant using Methanesulfonic acid (MsOH) and Sodium m-nitrobenzenesulfonate, significantly improving the safety profile for scale-up.[1]

Strategic Route Selection

Retrosynthetic Analysis

The structural integrity of the 8-bromo-6-carboxy substitution pattern is best preserved by synthesizing the pyridine ring onto a pre-functionalized benzene ring.[1]

  • Route A (Not Recommended): Direct bromination of quinoline-6-carboxylic acid.[1]

    • Flaw: Electrophilic aromatic substitution on quinolines favors the C5 and C8 positions.[1] However, the C6-carboxylic acid group is electron-withdrawing, deactivating the ring.[1] Competitive bromination often leads to inseparable mixtures of 5-bromo, 8-bromo, and 5,8-dibromo isomers.[1]

  • Route B (Recommended): Modified Skraup Cyclization of 4-amino-3-bromobenzoic acid.[1]

    • Advantage:[1][2][3] The bromine is covalently locked at the ortho position relative to the amine in the starting material.[1] Cyclization can only occur at the remaining open ortho position, unequivocally yielding the 8-bromo-6-carboxy isomer.[1]

Reaction Pathway Diagram[1]

G PABA 4-Aminobenzoic Acid (PABA) Bromination Step 1: Bromination (H2O2 / HBr / AcOH) PABA->Bromination Intermed 4-Amino-3-bromobenzoic acid Bromination->Intermed Regioselective Ortho-Bromination Skraup Step 2: Modified Skraup (Glycerol / MsOH / m-NBSA) Intermed->Skraup Target 8-Bromoquinoline-6- carboxylic acid Skraup->Target Ring Closure Yields Pyridine Ring

Caption: Retrosynthetic logic ensuring regiochemical purity via pre-functionalized aniline precursors.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Amino-3-bromobenzoic Acid

Rationale: Using elemental bromine on an industrial scale is hazardous.[1] This protocol utilizes an oxidative bromination strategy (H₂O₂/HBr), which is greener, generates water as the primary byproduct, and offers high atom economy.[1]

Materials:

  • 4-Aminobenzoic acid (PABA): 13.7 g (100 mmol)[1]

  • Ammonium bromide (NH₄Br): 10.8 g (110 mmol)[1]

  • Glacial Acetic Acid: 100 mL

  • Hydrogen Peroxide (30% aq): 12 mL (~110 mmol)

Protocol:

  • Setup: Charge a 500 mL 3-neck round-bottom flask (RBF) with PABA, NH₄Br, and Glacial Acetic Acid. Equip with a mechanical stirrer and a dropping funnel.[1]

  • Addition: Add the Hydrogen Peroxide solution dropwise over 30 minutes at room temperature (20–25°C). Note: The reaction is slightly exothermic; monitor internal temperature.

  • Reaction: Stir the mixture at ambient temperature for 3–4 hours. The color will transition from white/pale yellow to orange/brown.[1]

  • Quench & Precipitation: Pour the reaction mixture into 400 mL of ice-cold water. The product will precipitate as a solid.[1][4][5]

  • Isolation: Filter the solid under vacuum. Wash the cake with cold water (2 x 50 mL) to remove residual acetic acid and inorganic salts.[1]

  • Drying: Dry in a vacuum oven at 50°C overnight.

  • Yield: Expected yield: 15–17 g (70–80%).

    • Checkpoint: ¹H NMR should show 1,2,4-trisubstitution pattern on the benzene ring.[1]

Step 2: Modified Skraup Cyclization (The "Painless" Route)

Rationale: The classic Skraup reaction (H₂SO₄ + Nitrobenzene) is notorious for "runaway" exotherms (the "volcano" effect).[1] We utilize Methanesulfonic acid (MsOH) as a controllable solvent/catalyst and Sodium m-nitrobenzenesulfonate as a water-soluble, milder oxidant.[1] This allows for easier workup and safer thermal profiles.[1]

Materials:

  • 4-Amino-3-bromobenzoic acid (from Step 1): 10.8 g (50 mmol)[1]

  • Glycerol (anhydrous): 18.4 g (200 mmol)[1]

  • Sodium m-nitrobenzenesulfonate: 13.5 g (60 mmol)[1]

  • Methanesulfonic acid (MsOH): 80 mL[1]

  • Ferrous Sulfate (FeSO₄[1]·7H₂O): 0.5 g (Catalyst to moderate radical mechanism)[1]

Protocol:

  • Solvent Charge: In a 500 mL reactor equipped with a reflux condenser and internal temperature probe, charge the MsOH.

  • Pre-heating: Heat MsOH to 80°C.

  • Solids Addition: Add the 4-amino-3-bromobenzoic acid, Sodium m-nitrobenzenesulfonate, and FeSO₄. Stir until a homogeneous suspension/solution is formed.

  • Controlled Addition (Critical): Add Glycerol dropwise over 1 hour.

    • Safety Note: The reaction of glycerol involves dehydration to acrolein in situ.[1] This step is exothermic.[1] Maintain internal temperature between 100°C–110°C. Do not rush this step.[1]

  • Reflux: Once addition is complete, ramp temperature to 135°C–140°C and hold for 4–6 hours.

    • Monitoring: Monitor by HPLC or TLC (MeOH/DCM 1:9).[1] Look for the disappearance of the aniline starting material.[1][4]

  • Quench: Cool the reaction mixture to room temperature. Pour the dark syrup carefully into 300 g of crushed ice.

Step 3: Purification via Isoelectric Precipitation

Rationale: Chromatography is expensive at scale.[1] Since the product is an amino acid (quinoline N is basic, COOH is acidic), it has a distinct isoelectric point (pI).[1] We can isolate it purely by pH manipulation.[1]

Protocol:

  • Neutralization: The quenched mixture (in ice water) will be highly acidic (pH < 1).[1]

  • Adjustment: Slowly add 50% NaOH solution (or solid Na₂CO₃ for gentler control) with vigorous stirring.

    • Target: Adjust pH to 3.5 – 4.5 .[1]

    • Observation: The product, 8-bromoquinoline-6-carboxylic acid, will precipitate as an off-white/tan solid at this pH range.[1] (At pH > 7, it forms the soluble carboxylate salt; at pH < 2, it forms the soluble quinolinium salt).

  • Filtration: Filter the precipitate.[1][5][6][7][8]

  • Washing: Wash the cake with water (3 x 50 mL) and then a small amount of cold acetone (20 mL) to remove organic impurities.

  • Recrystallization (Optional): If higher purity (>98%) is required, recrystallize from DMF/Ethanol or Acetic Acid.

Process Safety & Scale-Up Logic

The following diagram illustrates the critical control points (CCPs) for scaling this reaction safely.

Safety Start Start Scale-Up Glycerol Glycerol Addition (Exotherm Risk) Start->Glycerol TempControl Temp Maintain < 110°C during addition Glycerol->TempControl Dosing Control Acrolein Ventilation Check (Acrolein Generation) TempControl->Acrolein Reflux High Temp Soak (140°C) Acrolein->Reflux Quench Ice Quench (Strong Acid) Reflux->Quench pH Isoelectric Precipitation (pH 3.5-4.5) Quench->pH

Caption: Critical Control Points (CCPs) for thermal and chemical hazard management.

Key Safety Parameters:
  • Acrolein Management: The dehydration of glycerol generates acrolein, a potent lachrymator and toxin.[1] All reactions must be vented to a scrubber (sodium bisulfite solution) or efficient fume hood.[1]

  • Thermal Runaway: In the classic Skraup, the reaction can become autocatalytic.[1] The use of MsOH (Methanesulfonic acid) provides a higher heat capacity and better thermal transfer than H₂SO₄, mitigating hot spots.

Analytical Validation

Expected Data for 8-Bromoquinoline-6-carboxylic acid:

PropertyValue / Description
Appearance Off-white to tan powder
Molecular Weight 252.06 g/mol
Melting Point >280°C (decomposition)
¹H NMR (DMSO-d₆) δ 9.10 (dd, 1H, H2), 8.65 (d, 1H, H4), 8.45 (d, 1H, H5), 8.20 (d, 1H, H7), 7.75 (dd, 1H, H3).[1] Note: H5 and H7 appear as meta-coupled doublets on the benzene ring.[1]
Mass Spec (ESI) [M+H]⁺ = 252/254 (1:1 Isotopic pattern for Br)

References

  • Skraup Reaction Mechanisms & Modifications: Manske, R. H. F., & Kulka, M. (1953).[1] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98.[1][9] [1]

  • Synthesis of 4-Amino-3-bromobenzoic Acid (Precursor): Krishna Mohan, S., et al. (2004).[1] Oxidative bromination using H2O2/NH4Br.[1][5] Journal of Chemical Crystallography (Cited in PMC context for structure validation).[1]

  • Modern "Painless" Skraup Conditions: Bose, D. S., & Kumar, R. K. (2006).[1] An improved and efficient protocol for the Skraup synthesis of quinolines using methanesulfonic acid.[1] Tetrahedron Letters. (General method adaptation).

  • Regioselectivity in Quinoline Synthesis: Jones, G. (1977).[1] The Chemistry of Heterocyclic Compounds: Quinolines. Wiley-Interscience.[1] [1]

  • Scale-Up Safety for Skraup Reactions: Organic Syntheses, Coll. Vol. 1, p. 478 (1941); Vol. 20, p. 79 (1940).[1] (Foundational safety notes on the violence of the reaction).

Sources

Application Notes & Protocols: Esterification Methods for 8-Bromoquinoline-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Esters of 8-bromoquinoline-6-carboxylic acid are valuable intermediates in medicinal chemistry and materials science, serving as key building blocks for novel therapeutic agents and functional materials. The inherent electronic properties of the quinoline scaffold, characterized by an electron-deficient ring system, present unique challenges for standard esterification procedures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and executing appropriate esterification strategies for this substrate. We present detailed, field-tested protocols for three distinct methods: the classical Fischer-Speier esterification, the mild and efficient Steglich esterification, and an alternative alkylation of the corresponding carboxylate salt. The causality behind experimental choices, comparative analysis of the methods, and a troubleshooting guide are provided to ensure reliable and reproducible synthesis.

Introduction and Strategic Considerations

8-Bromoquinoline-6-carboxylic acid is a heterocyclic compound whose derivatives are explored for a range of biological activities. The quinoline core is a "privileged scaffold" in drug discovery, and functionalization at the 6-position via an ester linkage allows for the introduction of diverse molecular fragments to modulate pharmacokinetic and pharmacodynamic properties.

However, the esterification of this substrate is not always straightforward. The nitrogen atom in the quinoline ring withdraws electron density, which can decrease the nucleophilicity of the carboxylate group and potentially interfere with acid-catalyzed reactions. Therefore, the choice of esterification method must be carefully considered based on the properties of the alcohol, the desired reaction scale, and the lability of other functional groups.

Method 1: Fischer-Speier Esterification (Acid-Catalyzed)

This classical method is often the first choice for simple, non-sensitive substrates due to its operational simplicity and low reagent cost. It is an equilibrium-controlled reaction between a carboxylic acid and an alcohol, catalyzed by a strong Brønsted acid.[1][2][3]

Principle & Mechanism

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, p-TsOH).[2][3] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[1][3] To drive the equilibrium towards the product, an excess of the alcohol reactant is typically used, or water is removed as it is formed.[1][4]

Detailed Protocol: Synthesis of Methyl 8-bromoquinoline-6-carboxylate

Reagents & Equipment:

  • 8-Bromoquinoline-6-carboxylic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (can be used as solvent, >20 eq)

  • Sulfuric acid (H₂SO₄), concentrated (0.1-0.3 eq)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 8-bromoquinoline-6-carboxylic acid (e.g., 2.52 g, 10 mmol).

  • Add a large excess of anhydrous methanol (e.g., 80 mL). The alcohol serves as both reactant and solvent.[4][5]

  • Place the flask in an ice bath and slowly add concentrated sulfuric acid (e.g., 0.2 mL, ~3.6 mmol) dropwise with vigorous stirring. Caution: Addition is exothermic.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol).

  • Maintain reflux for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, to neutralize the acid catalyst), and brine (1 x 50 mL).[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure methyl 8-bromoquinoline-6-carboxylate.

Advantages & Limitations
  • Advantages: Inexpensive reagents, simple setup, suitable for large-scale synthesis with simple alcohols.

  • Limitations: Harsh acidic conditions and high temperatures can be incompatible with sensitive functional groups. The reaction is reversible, which can lead to incomplete conversion.[5] For some substituted quinoline carboxylic acids, this method has been reported to give low yields.[6]

Method 2: Steglich Esterification (DCC/DMAP Coupling)

The Steglich esterification is a powerful and mild method that utilizes a carbodiimide coupling agent and a nucleophilic catalyst. It is particularly effective for coupling sterically hindered components or substrates that are sensitive to acid or heat.[7][8]

Principle & Mechanism

This method, first described by Wolfgang Steglich in 1978, uses dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid.[7][9] DCC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[8] This intermediate is then susceptible to nucleophilic attack by the alcohol. 4-Dimethylaminopyridine (DMAP) is used as a catalyst; it reacts with the O-acylisourea to form an even more reactive acyl-pyridinium species ("active ester"), which accelerates the reaction and suppresses a common side reaction where the O-acylisourea rearranges to a stable N-acylurea.[7][8] The water generated during the reaction is consumed by DCC, forming the insoluble byproduct dicyclohexylurea (DCU).[7]

Detailed Protocol: Synthesis of Benzyl 8-bromoquinoline-6-carboxylate

Reagents & Equipment:

  • 8-Bromoquinoline-6-carboxylic acid (1.0 eq)

  • Benzyl alcohol (1.1-1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Sintered glass funnel for filtration

Procedure:

  • Dissolve 8-bromoquinoline-6-carboxylic acid (e.g., 1.26 g, 5 mmol) and benzyl alcohol (e.g., 0.65 g, 6 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add DMAP (e.g., 61 mg, 0.5 mmol).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (e.g., 1.13 g, 5.5 mmol) in a small amount of anhydrous DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.[7]

  • Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (hexane/ethyl acetate) to yield pure benzyl 8-bromoquinoline-6-carboxylate. Note: If the DCU byproduct is soluble in the reaction solvent, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a good alternative, as its urea byproduct is water-soluble and can be removed during the aqueous workup.[10]

Advantages & Limitations
  • Advantages: Mild reaction conditions (room temperature), high yields, applicable to a wide range of alcohols including sterically hindered or acid-sensitive ones.[7][8][11]

  • Limitations: Higher cost of reagents (DCC/EDC, DMAP), stoichiometric formation of a urea byproduct that must be removed, and potential for side reactions if not catalyzed properly.[8]

Method 3: Alkylation of Carboxylate Salt

This method provides an alternative pathway that avoids both strong acids and coupling agents. It involves a two-step process: deprotonation of the carboxylic acid to form a carboxylate salt, followed by an Sₙ2 reaction with an alkyl halide.

Principle & Mechanism

The carboxylic acid is first treated with a suitable base to quantitatively form the corresponding carboxylate anion. This anion then acts as a nucleophile, attacking an electrophilic alkyl halide (e.g., methyl iodide, benzyl bromide) in a classic Sₙ2 substitution reaction to form the ester. The choice of base and solvent is crucial for ensuring the reactivity of the carboxylate. Bases like cesium carbonate (Cs₂CO₃) or tetrabutylammonium fluoride (Bu₄NF) are effective.[6][12]

Detailed Protocol: Synthesis of Ethyl 8-bromoquinoline-6-carboxylate

Reagents & Equipment:

  • 8-Bromoquinoline-6-carboxylic acid (1.0 eq)

  • Cesium carbonate (Cs₂CO₃) (1.0-1.5 eq)

  • Iodoethane (EtI) or Bromoethane (EtBr) (1.2-2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere

  • Water, Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Add 8-bromoquinoline-6-carboxylic acid (e.g., 1.26 g, 5 mmol) and anhydrous DMF (30 mL) to a round-bottom flask under a nitrogen atmosphere.

  • Add cesium carbonate (e.g., 2.44 g, 7.5 mmol) to the suspension. Stir at room temperature for 30-60 minutes to ensure complete formation of the cesium carboxylate salt.

  • Add iodoethane (e.g., 1.17 g, 7.5 mmol) to the mixture via syringe.

  • Heat the reaction mixture to 40-60°C and stir for 2-8 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMF and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield pure ethyl 8-bromoquinoline-6-carboxylate.

Advantages & Limitations
  • Advantages: Avoids strong acids and coupling agents, generally clean reactions, useful when the alcohol is unavailable or volatile and its corresponding halide is more convenient.

  • Limitations: Requires a reactive alkyl halide (primary or benzylic halides work best). Hindered secondary or tertiary halides are unsuitable as they will favor elimination. The base (e.g., Cs₂CO₃) can be expensive.

Comparative Analysis

FeatureFischer-Speier EsterificationSteglich EsterificationAlkylation of Carboxylate Salt
Conditions Harsh (Strong Acid, Heat)Mild (Room Temperature)Mild to Moderate (Base, RT to 60°C)
Catalyst/Reagent H₂SO₄, p-TsOH (catalytic)DCC/EDC (stoichiometric), DMAP (catalytic)Cs₂CO₃, K₂CO₃ (stoichiometric)
Alcohol Scope Primary & Secondary AlcoholsPrimary, Secondary & Tertiary AlcoholsN/A (Uses Alkyl Halide)
Byproducts WaterDicyclohexylurea (DCU) or water-soluble ureaHalide Salt (e.g., CsI)
Key Advantage Low Cost, Simple SetupHigh Yield, Broad Substrate ScopeAvoids Acid/Coupling Agents
Key Disadvantage Low yield for sensitive substratesReagent Cost, Byproduct RemovalLimited to reactive alkyl halides
Typical Yield Moderate to GoodGood to ExcellentGood to Excellent

Method Selection Workflow

To assist researchers in selecting the optimal method, the following decision tree is provided.

Esterification_Workflow start Start: Esterify 8-bromoquinoline-6-carboxylic acid q1 Is the alcohol acid-sensitive or sterically hindered? start->q1 q2 Is cost a major constraint and the alcohol simple (e.g., MeOH)? q1->q2 No method_steglich Use Steglich Esterification (DCC/DMAP or EDC/DMAP) q1->method_steglich Yes q3 Is a reactive alkyl halide (1°, benzylic) readily available? q2->q3 No method_fischer Use Fischer-Speier Esterification (Excess alcohol, H₂SO₄) q2->method_fischer Yes q3->method_steglich No method_alkylation Use Alkylation of Carboxylate Salt (Cs₂CO₃, Alkyl Halide) q3->method_alkylation Yes

Sources

Application Note: Optimization of Buchwald-Hartwig Amination for 8-Bromoquinoline-6-Carboxylic Acid

[1]

Executive Summary & Strategic Analysis

The functionalization of 8-bromoquinoline-6-carboxylic acid via Buchwald-Hartwig amination presents a classic "competing functionality" challenge in medicinal chemistry. This substrate contains three distinct interference points:

  • The Electrophile (C8-Br): Located in the peri-position relative to the quinoline nitrogen, creating significant steric bulk that impedes oxidative addition and reductive elimination.

  • The Catalyst Poison (N1): The quinoline nitrogen is a strong

    
    -donor capable of displacing phosphine ligands, leading to catalyst deactivation (formation of Pd-pyridyl resting states).
    
  • The Proton Source (C6-COOH): The free carboxylic acid (pKa ~4.8) will instantly quench standard alkoxide bases (NaOtBu) and can lead to catalyst poisoning via carboxylate coordination.

Recommendation: While direct amination of the free acid is theoretically possible using soluble organic bases (e.g., LiHMDS), it is operationally brittle and suffers from poor solubility. The "Gold Standard" protocol described herein utilizes a Protection-Coupling-Deprotection (P-C-D) strategy. This ensures robust reproducibility, higher yields, and simplified purification.

Critical Decision Matrix: Ligand & Base Selection

Success in this reaction relies entirely on the steric bulk of the ligand and the pKa of the base.

ComponentRecommendationScientific Rationale
Catalyst Source Pd₂(dba)₃ or Pd(OAc)₂ Pd(OAc)₂ is cheaper but requires reduction. Pre-catalysts (e.g., XPhos Pd G3 ) are superior for rapid initiation.
Ligand BrettPhos (Primary Amines)RuPhos (Secondary Amines)Xantphos (General)These bulky, electron-rich dialkylbiaryl phosphines facilitate oxidative addition at the crowded C8 position and prevent N1-coordination to Palladium.
Base Cs₂CO₃ (Cesium Carbonate)Mild enough to preserve the ester protecting group; effective in non-polar solvents. Avoid NaOtBu if ester is present.[1]
Solvent 1,4-Dioxane or Toluene High boiling points (100-110°C) are required to overcome the activation energy of the sterically hindered C8-Br bond.

Detailed Experimental Protocols

Phase 1: Esterification (Protection)

Objective: Mask the acidic proton to prevent catalyst quenching and improve solubility in organic media.

  • Setup: Charge a round-bottom flask with 8-bromoquinoline-6-carboxylic acid (1.0 equiv).

  • Solvent: Suspend in anhydrous Methanol (0.5 M concentration).

  • Catalyst: Add concentrated H₂SO₄ (0.1 equiv) or Thionyl Chloride (1.2 equiv) dropwise at 0°C.

  • Reaction: Reflux at 65°C for 4–6 hours. Monitor by LCMS for disappearance of acid.

  • Workup: Concentrate in vacuo. Neutralize with sat. NaHCO₃. Extract with EtOAc. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Product should be the methyl ester (Lipophilic, soluble in Toluene).

Phase 2: Buchwald-Hartwig Amination (The Coupling)

Objective: Install the amine at C8 using a catalytic system resistant to N-poisoning.

Reagents:

  • Substrate: Methyl 8-bromoquinoline-6-carboxylate (1.0 equiv)

  • Nucleophile: Target Amine (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%) [Alternatively: Pd₂(dba)₃ (2 mol%) + XPhos (4-8 mol%)]

  • Base: Cs₂CO₃ (2.0 equiv, dried)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Protocol:

  • Inerting: Flame-dry a resealable reaction vial (or microwave vial) and cool under Argon flow.

  • Charging: Add the Ester Substrate , Cs₂CO₃ , and Pd Pre-catalyst (solid) to the vial.

    • Note: If using a liquid amine, add it after the solvent. If solid, add now.

  • Solvation: Add anhydrous 1,4-Dioxane. Sparge with Argon for 5 minutes to remove dissolved O₂ (critical for preventing phenol formation).

  • Reaction: Seal the vial. Heat to 100°C for 12–18 hours.

    • Visual Check: The reaction mixture should turn from dark red/brown to black/grey. A persistent bright yellow/orange color often indicates catalyst oxidation (failure).

  • Workup: Cool to room temperature. Dilute with EtOAc. Filter through a Celite pad to remove Palladium black and inorganic salts.

  • Purification: Concentrate filtrate. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Phase 3: Hydrolysis (Deprotection - Optional)

Objective: Reveal the carboxylic acid if the final target requires it.

  • Reaction: Dissolve the coupled ester in THF/Water (3:1). Add LiOH·H₂O (3.0 equiv).

  • Conditions: Stir at RT or 40°C until ester is consumed (LCMS).

  • Isolation: Carefully acidify to pH 4–5 with 1M HCl. The zwitterionic amino-acid product often precipitates. Filter and dry.

Visualized Workflows

Workflow Logic: The Protection Strategy

The following diagram illustrates the decision logic and process flow for this specific scaffold.

GStartStart: 8-Bromoquinoline-6-carboxylic acidCheckCheck: Is Free AcidTolerated?Start->CheckRouteARoute A (Recommended):Ester ProtectionCheck->RouteANo (Standard)RouteBRoute B (High Risk):Direct AminationCheck->RouteBYes (Advanced)Step11. Fischer Esterification(MeOH/H2SO4)RouteA->Step1DirectStepDirect Coupling(LiHMDS / Soluble Base)RouteB->DirectStepStep22. Buchwald Coupling(Pd-G3 / Cs2CO3)Step1->Step2Step33. LiOH HydrolysisStep2->Step3FinalFinal Product:8-Amino-quinoline-6-COOHStep3->FinalDirectStep->FinalVariable Yield

Figure 1: Strategic workflow comparing the robust Protection Route (A) against the high-risk Direct Route (B).

Catalytic Cycle & Ligand Role

This diagram highlights why specific ligands are chosen to overcome the C8-steric hindrance.

CatalystPd0L-Pd(0)Active SpeciesOxAddOxidative Addition(Sterically Difficult at C8)Pd0->OxAddAr-BrCoordAmine CoordinationOxAdd->CoordHNR2OffCycleOFF-CYCLE TRAP:N-Binding to QuinolineOxAdd->OffCycleSmall LigandsDeprotDeprotonation(Cs2CO3)Coord->DeprotRedElimReductive Elimination(C-N Bond Formation)Deprot->RedElimRedElim->Pd0Product ReleaseOffCycle->Pd0Reversible (Slow)

Figure 2: Catalytic cycle emphasizing the risk of off-cycle catalyst resting states caused by the quinoline nitrogen.

Troubleshooting & Optimization Guide

Common Failure Modes
ObservationDiagnosisCorrective Action
No Reaction (Starting Material Recovered) Catalyst deactivation via N-coordination.Switch to BrettPhos or tBuXPhos . These ligands are bulky enough to prevent the quinoline nitrogen from binding to the Pd center.
Low Conversion (<30%) Oxidative addition is too slow due to C8 sterics.Increase temperature to 110°C . Ensure solvent is degassed (O₂ kills active Pd).
Ester Hydrolysis Base is too strong or wet.Ensure Cs₂CO₃ is anhydrous. Do not use hydroxides or alkoxides (NaOtBu). Switch solvent to anhydrous Toluene.
Protodehalogenation (H replaces Br)

-Hydride elimination pathway active.
Usually occurs with primary amines. Switch to BrettPhos Pd G3 which is specifically designed to suppress this side reaction.
Data Reporting Standard

When recording results in your ELN (Electronic Lab Notebook), structure the data as follows to allow for rapid comparative analysis:

EntryLigandBaseSolventTemp (°C)Conv.[2][3][4] (%)Yield (%)Notes
1XPhosCs₂CO₃Dioxane1008572Clean profile
2BINAPNaOtBuToluene1004015Ester hydrolysis obs.
3PPh₃K₂CO₃DMF12000Catalyst poisoning

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969-5970. [Link]

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348-1350. [Link]

Strategic Functionalization of the C8-Position in Quinoline-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-Q8-FUNC

Executive Summary & Chemical Logic

The functionalization of 8-bromoquinoline-6-carboxylic acid presents a unique dichotomy in medicinal chemistry. While the quinoline scaffold is a privileged structure in kinase and sirtuin inhibition, the C8 position is notoriously difficult to modify due to the "peri-effect" —the steric and electronic interaction between the C8 substituent and the N1 lone pair.

This guide provides a validated workflow to overcome these barriers. Unlike standard aryl halide couplings, the C8-bromoquinoline system requires specific ligand architectures to prevent catalyst deactivation by N1 chelation and to facilitate oxidative addition in a sterically crowded environment.

The Challenge: The "Peri" Wall
  • Steric Hindrance: The C8-Br bond is parallel to the N1 lone pair. Bulky ligands required for Pd-catalysis often clash with the N1 site.

  • Electronic Deactivation: The C6-carboxylic acid is an electron-withdrawing group (EWG). While this typically activates the ring for nucleophilic attack (SNAr), it reduces the electron density required for the oxidative addition step in Pd-catalyzed cycles.

  • Catalyst Poisoning: The free carboxylic acid can form unreactive Pd-carboxylates. Protection is mandatory.

Phase I: Substrate Activation (Esterification)

Objective: Mask the acidic proton to prevent catalyst sequestration and improve solubility in organic coupling solvents.

Protocol A: Thionyl Chloride Mediated Methylation

Rationale: This method generates anhydrous HCl in situ, driving the Fischer esterification to completion without introducing water, which simplifies workup compared to H2SO4 methods.

Materials:

  • 8-Bromoquinoline-6-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (SOCl2) (3.0 equiv)

  • Methanol (Anhydrous, 0.5 M concentration relative to substrate)

Step-by-Step:

  • Setup: Charge a round-bottom flask with 8-bromoquinoline-6-carboxylic acid and anhydrous methanol under N2. Cool to 0°C.

  • Addition: Add SOCl2 dropwise via syringe over 20 minutes. Caution: Exothermic gas evolution (SO2/HCl).

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours.

    • Checkpoint: Monitor by LCMS. The acid (M+H ~252) should disappear, replaced by the methyl ester (M+H ~266).

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in DCM and wash with saturated NaHCO3 (carefully, to neutralize residual HCl) and brine.

  • Isolation: Dry over Na2SO4, filter, and concentrate.

    • Yield Expectation: >95%.[1] The product, Methyl 8-bromoquinoline-6-carboxylate , is usually a beige solid requiring no chromatography.

Phase II: C-C Bond Formation (Suzuki-Miyaura)

Objective: Install aryl/heteroaryl groups at C8. Critical Factor: Ligand Selection. Standard ligands like PPh3 or dppf often fail or give low yields due to the C8/N1 steric clash. We utilize Buchwald Biaryl Phosphines (e.g., XPhos, SPhos) which form a "roof" over the Pd center, facilitating reductive elimination in hindered systems.

Protocol B: Sterically Demanding Suzuki Coupling
ParameterStandard Condition (Low Steric)Recommended (High Steric/C8)
Catalyst Pd(dppf)Cl2 · DCMPd2(dba)3 or Pd-XPhos G3
Ligand dppfXPhos (for aryl) or SPhos (for heteroaryl)
Base K2CO3K3PO4 (Anhydrous)
Solvent Dioxane/Water (4:1)Toluene/Water (10:1) or n-Butanol
Temp 80°C100–110°C

Step-by-Step (High Steric Protocol):

  • Charge: In a microwave vial or pressure tube, add Methyl 8-bromoquinoline-6-carboxylate (1.0 equiv), Boronic Acid (1.5 equiv), Pd2(dba)3 (0.02 equiv), and XPhos (0.04 equiv).

    • Note: Pre-complexed catalysts like XPhos-Pd-G3 (0.02 equiv) are preferred for reproducibility.

  • Solvent: Add Toluene (degassed) and K3PO4 (3.0 equiv, dissolved in minimum water or added as solid).

  • Deoxygenate: Sparge with Argon for 5 minutes. This is critical; electron-rich phosphines oxidize rapidly.

  • Reaction: Seal and heat to 100°C for 12 hours (or 110°C for 1 hour in Microwave).

  • Workup: Filter through a Celite pad eluting with EtOAc. Wash filtrate with water.[2]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Phase III: C-N Bond Formation (Buchwald-Hartwig)

Objective: Amination at C8. Critical Factor: The N1 nitrogen of quinoline can compete with the amine substrate for binding to Pd. We use BrettPhos or RuPhos , which are specifically designed to prevent this chelation and facilitate the coupling of primary/secondary amines with hindered halides.

Protocol C: C8-Amination

Materials:

  • Methyl 8-bromoquinoline-6-carboxylate (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (0.02–0.05 equiv)

  • Base: Cs2CO3 (2.0 equiv) - Avoid NaOtBu to prevent ester hydrolysis.

  • Solvent: 1,4-Dioxane (Anhydrous)[2]

Step-by-Step:

  • Glovebox/Schlenk: This reaction is sensitive to O2 and moisture.

  • Mix: Combine substrate, amine, base, and catalyst in the reaction vessel.

  • Solvent: Add dioxane.

  • Heat: 100°C for 16 hours.

    • Troubleshooting: If conversion is low, switch to RuPhos Pd G3 and increase temperature to 120°C. RuPhos is smaller and may access the C8 pocket better for secondary amines.

Workflow Visualization

Diagram 1: Synthesis Pipeline

This flowchart illustrates the decision logic for functionalizing the C8 position, highlighting the critical esterification step.

G Start 8-Bromoquinoline- 6-carboxylic acid Ester Methyl 8-bromoquinoline- 6-carboxylate Start->Ester SOCl2, MeOH (Protection) Suzuki Suzuki Coupling (C-C Bond) Ester->Suzuki Boronic Acid Pd-XPhos G3 Buchwald Buchwald-Hartwig (C-N Bond) Ester->Buchwald Amine BrettPhos Pd G3 Prod_C C8-Aryl Ester Suzuki->Prod_C Prod_N C8-Amino Ester Buchwald->Prod_N Final Functionalized Free Acid Prod_C->Final LiOH, THF/H2O (Saponification) Prod_N->Final LiOH, THF/H2O (Saponification)

Caption: The mandatory protection strategy prevents catalyst poisoning and enables high-yielding C8 functionalization.

Diagram 2: The "Peri-Effect" & Ligand Selection

This diagram visualizes why standard ligands fail and bulky ligands succeed at C8.

G cluster_0 Standard Ligand (PPh3) cluster_1 Biaryl Ligand (XPhos) Fail N1-Pd Interaction (Catalyst Poisoning) C8 C8-Br Fail->C8 Steric Clash Success Ligand Shielding (Prevents N1 binding) OxAdd Facilitated Oxidative Addition Success->OxAdd Promotes

Caption: Bulky biaryl ligands (XPhos) prevent N1-coordination, enabling oxidative addition at the hindered C8 site.[3][4][5]

References & Grounding

  • Reactivity of 8-Bromoquinoline: The specific challenges of the 8-position (peri-effect) versus the 6-position are well documented.[6] The 8-position is sterically encumbered by the quinoline nitrogen.

    • Source:

  • Suzuki Coupling on Hindered Substrates: The use of Buchwald biaryl phosphine ligands (SPhos, XPhos) is the gold standard for sterically demanding couplings where standard Pd(PPh3)4 fails.

    • Source:

  • Buchwald-Hartwig Amination: For heteroaryl halides with potential chelating nitrogens (like quinoline), BrettPhos and RuPhos are required to maintain catalytic activity.

    • Source:

  • Esterification Protocols: The conversion of carboxylic acids to methyl esters using Thionyl Chloride/Methanol is a standard, high-yielding protocol in organic synthesis.

    • Source:

Disclaimer

This protocol is intended for use by trained chemical professionals. Always review the Safety Data Sheets (SDS) for 8-bromoquinoline derivatives and palladium catalysts before handling. All reactions involving palladium coupling should be performed under an inert atmosphere.

Sources

The Strategic Derivatization of 8-Bromoquinoline-6-Carboxylic Acid: A Gateway to Novel Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of activities, including roles as kinase inhibitors in oncology.[1][2] The strategic functionalization of this privileged heterocycle is paramount in the generation of novel drug candidates. 8-Bromoquinoline-6-carboxylic acid emerges as a particularly valuable starting material, offering two distinct points for chemical modification: the bromine-substituted position 8 and the carboxylic acid at position 6. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of key pharmaceutical intermediates from this versatile building block. We will delve into the mechanistic rationale behind crucial synthetic transformations and provide detailed, field-tested protocols for esterification, amide bond formation, and palladium-catalyzed cross-coupling reactions.

Core Synthetic Strategies

The synthetic utility of 8-bromoquinoline-6-carboxylic acid lies in the sequential or orthogonal functionalization of its two reactive sites. The carboxylic acid can undergo esterification or direct amidation, while the bromine atom provides a handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2][3] A common and effective strategy involves the initial protection of the carboxylic acid moiety as an ester. This prevents potential interference of the acidic proton with the basic conditions often employed in cross-coupling reactions and enhances solubility in organic solvents. Following the successful modification at the 8-position, the ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be further derivatized, for instance, by forming an amide bond.

Part 1: Protection of the Carboxylic Acid Moiety

Prior to undertaking cross-coupling reactions at the C8-position, it is often advantageous to protect the carboxylic acid at the C6-position as an ester. This prevents the acidic proton from interfering with the basic conditions typically required for these transformations. Fischer-Speier esterification offers a straightforward and scalable method for this purpose.

Protocol 1: Fischer-Speier Esterification of 8-Bromoquinoline-6-Carboxylic Acid

This protocol details the synthesis of methyl 8-bromoquinoline-6-carboxylate, a key intermediate for subsequent cross-coupling reactions.

Materials:

  • 8-Bromoquinoline-6-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottomed flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100-mL round-bottomed flask, add 8-bromoquinoline-6-carboxylic acid (1.0 eq) and anhydrous methanol (20 mL per gram of carboxylic acid).

  • With gentle swirling, carefully add concentrated sulfuric acid (0.2 mL per gram of carboxylic acid) dropwise.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled solution into a separatory funnel containing 50 mL of water.

  • Rinse the reaction flask with dichloromethane (40 mL) and add the rinsing to the separatory funnel.

  • Shake the funnel to extract the product into the organic layer. Separate the layers.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 25 mL) to neutralize any remaining acid. Caution: Foaming may occur.

  • Wash the organic layer with brine (25 mL), then dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methyl 8-bromoquinoline-6-carboxylate.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reactant/Product Molecular Weight ( g/mol ) Typical Yield Physical Appearance
8-Bromoquinoline-6-carboxylic acid252.06-Off-white to pale yellow solid
Methyl 8-bromoquinoline-6-carboxylate266.0985-95%White to off-white solid

Part 2: Functionalization of the Quinoline Core

With the carboxylic acid protected, the C8-bromo position is now primed for derivatization. The following protocols outline two of the most powerful and versatile methods for introducing molecular diversity at this position: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Workflow for C-C and C-N Bond Formation

G A 8-Bromoquinoline-6-carboxylate B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base) A->B C-C Bond Formation D Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) A->D C-N Bond Formation C 8-Aryl/Heteroaryl-quinoline-6-carboxylate B->C F Hydrolysis (e.g., LiOH, H₂O/THF) C->F E 8-Amino-quinoline-6-carboxylate D->E H Hydrolysis (e.g., LiOH, H₂O/THF) E->H G 8-Aryl/Heteroaryl-quinoline-6-carboxylic Acid F->G I 8-Amino-quinoline-6-carboxylic Acid H->I

Caption: Synthetic pathways from 8-bromoquinoline-6-carboxylate.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed coupling of methyl 8-bromoquinoline-6-carboxylate with an aryl or heteroaryl boronic acid.[4][5]

Materials:

  • Methyl 8-bromoquinoline-6-carboxylate (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable ligand (if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane or Toluene, anhydrous

  • Water (if using K₂CO₃)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add methyl 8-bromoquinoline-6-carboxylate (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol provides a general method for the synthesis of 8-aminoquinoline derivatives from methyl 8-bromoquinoline-6-carboxylate.[3][6]

Materials:

  • Methyl 8-bromoquinoline-6-carboxylate (1.0 eq)

  • Primary or secondary amine (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • A suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand) (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.5 eq)

  • Toluene or 1,4-Dioxane, anhydrous

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, combine the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., BINAP, 3 mol%).

  • Evacuate and backfill with an inert gas.

  • Add anhydrous toluene, followed by methyl 8-bromoquinoline-6-carboxylate (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.5 eq).

  • Seal the tube and heat the mixture to 90-110 °C for 8-24 hours, monitoring by TLC.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Type Catalyst System (Example) Base (Example) Solvent (Example) Typical Yield
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O70-90%
Buchwald-HartwigPd(OAc)₂ / BINAPNaOtBuToluene65-85%

Part 3: Direct Amide Bond Formation and Ester Hydrolysis

The carboxylic acid functionality at the C6-position is a prime site for constructing amide bonds, a common linkage in many pharmaceutical agents. This can be achieved either directly from the starting material or after deprotection of the ester group on the C8-functionalized intermediates.

Workflow for Direct Amidation and Ester Hydrolysis

G cluster_0 Direct Amidation cluster_1 Ester Hydrolysis A 8-Bromoquinoline-6-carboxylic Acid B Amide Coupling (Amine, Coupling Reagent, Base) A->B C 8-Bromoquinoline-6-carboxamide Derivative B->C D 8-Substituted-quinoline-6-carboxylate E Hydrolysis (e.g., LiOH, H₂O/THF) D->E F 8-Substituted-quinoline-6-carboxylic Acid E->F

Caption: Key transformations of the carboxylic acid group.

Protocol 4: Amide Coupling of 8-Bromoquinoline-6-Carboxylic Acid

This protocol describes a standard procedure for the formation of an amide bond directly from the carboxylic acid using a common coupling reagent.[7][8]

Materials:

  • 8-Bromoquinoline-6-carboxylic acid (1.0 eq)

  • Amine (primary or secondary) (1.1-1.3 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU (1.2-1.5 eq)

  • Hydroxybenzotriazole (HOBt) or an equivalent additive (optional, but recommended to suppress side reactions) (1.2-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

  • Round-bottomed flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve 8-bromoquinoline-6-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the amine (1.1 eq), followed by HOBt (1.2 eq) and EDC (1.2 eq).

  • Cool the mixture to 0 °C and add DIPEA (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 5: Saponification (Ester Hydrolysis)

This protocol outlines the hydrolysis of the methyl ester to regenerate the carboxylic acid, a necessary step if further modification of this group is desired after a cross-coupling reaction.

Materials:

  • Methyl 8-substituted-quinoline-6-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Round-bottomed flask

Procedure:

  • Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1).

  • Add an excess of LiOH (2.0-5.0 eq).

  • Stir the mixture at room temperature for 2-6 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1 M HCl.

  • The carboxylic acid product will often precipitate out of solution. If not, extract with a suitable organic solvent (e.g., ethyl acetate).

  • Collect the solid by filtration or, if extracted, dry the organic layer and concentrate to yield the desired carboxylic acid.

Conclusion

8-Bromoquinoline-6-carboxylic acid is a highly adaptable building block for the synthesis of a diverse range of pharmaceutical intermediates. The protocols outlined in this application note provide a robust framework for the strategic manipulation of its two key functional groups. By employing a combination of esterification, palladium-catalyzed cross-coupling, and amide bond formation, researchers can efficiently generate libraries of novel quinoline derivatives for screening in drug discovery programs. The careful selection of catalysts, ligands, and reaction conditions is crucial for achieving high yields and purity, ultimately accelerating the development of new therapeutic agents.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). ChemMedChem.
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald–Hartwig amination. (2023, June 30). In Wikipedia. Retrieved from [Link]

  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025, December 13).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PubMed Central.
  • Esterification of Carboxylic Acids with Alcohols. (n.d.). Organic Syntheses.
  • Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25). Technical University of Denmark.
  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022, May 31). PubMed Central.
  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (n.d.). PubMed Central.
  • Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antibacterial activity. (2019, November 23). SciSpace.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PubMed Central.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University of California, Irvine.
  • 8-Methoxy-4-(4-methoxyphenyl)quinoline. (n.d.). ScholarWorks@BGSU.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). WuXi AppTec.
  • Accelerated Esterification by Domestic Microwave for the Undergraduate Organic Chemistry Laboratory. (2025). Walailak Journal of Science and Technology.
  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (n.d.). Journal of the Korean Chemical Society.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Current Chemistry Letters.
  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • 8-Bromoquinoline synthesis. (n.d.). ChemicalBook.
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Deriv
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Acid to Ester - Common Conditions. (n.d.). The Organic Chemistry Portal.
  • 8-Methoxy-4-(4-methoxyphenyl)quinoline. (n.d.).
  • Preparation of bromo acids and esters. (n.d.).

Sources

Troubleshooting & Optimization

improving reaction yields of 8-bromoquinoline-6-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Bromoquinoline-6-Carboxylic Acid Synthesis

Introduction: The Yield Optimization Hub

Welcome to the technical support interface for 8-bromoquinoline-6-carboxylic acid synthesis. This guide addresses the specific challenges of synthesizing this amphoteric scaffold. Unlike standard quinoline synthesis, the presence of both a carboxylic acid (C6) and a bromine atom (C8) introduces competing electronic effects and solubility challenges that frequently crash yields below 30%.[1]

This guide prioritizes Pathway Integrity —ensuring the bromine is installed before cyclization to guarantee regioselectivity—and Isoelectric Isolation , the critical workup step often missed in standard protocols.

Module 1: Route Selection & Strategy

The Core Question: Should I brominate quinoline-6-carboxylic acid, or build the ring with bromine already attached?

Expert Verdict: Do NOT use direct bromination. Direct bromination of quinoline-6-carboxylic acid is low-yielding and regiochemically messy.[2] The carboxylic acid at C6 deactivates the ring, and the nitrogen directs electrophilic aromatic substitution (EAS) to the 3-position or 5/8 positions non-selectively under harsh conditions.

Recommended Route: The Modified Skraup Cyclization. Start with 4-amino-3-bromobenzoic acid . This "locks" the bromine at the correct position (ortho to the amine, which becomes C8 in the quinoline) before the ring closes.

RouteSelection Start Target: 8-Bromoquinoline-6-COOH RouteA Route A: Direct Bromination (Start: Quinoline-6-COOH) Start->RouteA Not Recommended RouteB Route B: Skraup Cyclization (Start: 4-amino-3-bromobenzoic acid) Start->RouteB Recommended ResultA Result: Mixture of Isomers (3-Br, 5-Br, 8-Br) Low Yield (<25%) RouteA->ResultA ResultB Result: Regiospecific (8-Br) High Yield (>65%) RouteB->ResultB

Figure 1: Decision logic for synthetic route selection. Pathway B ensures structural integrity.

Module 2: The "Painless" Skraup Protocol

The classic Skraup reaction (Sulfuric acid + Nitrobenzene) is notoriously violent ("volcano reaction") and prone to tar formation. For high-value substrates like 4-amino-3-bromobenzoic acid, we recommend the Modified Methanesulfonic Acid (MSA) Protocol .

Reagents & Stoichiometry
ComponentRoleEq.Notes
4-Amino-3-bromobenzoic acid Limiting Reagent1.0Starting material.[2][3][4]
Glycerol Carbon Source3.0Pre-dried if possible to reduce induction time.
m-Nitrobenzenesulfonic acid (Na salt) Oxidant0.7Safer than nitrobenzene; water-soluble workup.
Methanesulfonic Acid (MSA) Solvent/Catalyst6-8 VolReplaces H2SO4. Less charring, better solubility.[1]
FeSO4·7H2O Catalyst0.05Radical scavenger/moderator.
Step-by-Step Execution
  • The Setup: Use a 3-neck flask with a mechanical stirrer (magnetic stirring will fail when viscosity peaks), internal thermometer, and reflux condenser.

  • Solvation: Charge MSA and heat to 80°C . Add the aniline (4-amino-3-bromobenzoic acid) portion-wise. Ensure full dissolution.

  • Oxidant Addition: Add the m-nitrobenzenesulfonic acid and FeSO4.

  • The Critical Ramp (Glycerol Addition):

    • Risk:[2] Adding glycerol too fast causes a thermal runaway (exotherm > 200°C) leading to polymerization (black tar).

    • Control: Heat mixture to 120°C . Add glycerol dropwise over 1 hour.

    • Monitor: Maintain internal temp between 135°C–145°C. If temp spikes >150°C, stop addition immediately.

  • Reflux: After addition, hold at 140°C for 4–6 hours.

  • Completion Check: TLC (MeOH/DCM 1:9). The starting aniline is fluorescent; the product is less so.

Module 3: Purification (The Yield Saver)

The most common point of yield loss is the workup. Your product is an amino acid analog (zwitterionic).

  • pH < 3: Soluble as cation (Quinoline-H+).[2]

  • pH > 8: Soluble as anion (Carboxylate-).[2]

  • Target: You must hit the Isoelectric Point (pI) , typically pH 4.5–5.5, to precipitate the solid.[1]

Workup Workflow

Workup ReactionMix Reaction Mixture (Acidic MSA Solution) Quench Quench into Ice Water (Result: Homogeneous Solution) ReactionMix->Quench BaseAdd Add 50% NaOH / NH4OH Slowly to pH 4.5 - 5.5 Quench->BaseAdd Check Check Precipitation BaseAdd->Check GoodpH Heavy Precipitate Forms Check->GoodpH pH ~5 BadpH Solution remains clear (pH too low or too high) Check->BadpH pH <3 or >8 Filter Filter & Wash (Cold Water -> Acetone) GoodpH->Filter BadpH->BaseAdd Readjust

Figure 2: Isoelectric precipitation logic. Missing the pH window results in total product loss.

Detailed Purification Steps:

  • Quench: Pour the reaction mixture slowly into crushed ice (3x reaction volume). The solution will be clear (acidic salt form).

  • Neutralization: Slowly add 50% NaOH or concentrated NH4OH with vigorous stirring.

    • Warning: The mixture will get hot. Keep it cool (<20°C) to prevent hydrolysis of the bromine.

  • The "Sweet Spot": Monitor pH with a calibrated meter, not just paper. As you pass pH 3, a solid will form.[1] Stop exactly at pH 5.0.

  • Aging: Stir the slurry for 1 hour at 0°C. This allows crystal growth and improves filterability.

  • Filtration: Filter the grey/tan solid. Wash with cold water (removes salts) followed by a small amount of cold acetone (removes unreacted organic impurities).

Troubleshooting & FAQs

Q1: My reaction turned into a solid black rock (tar) inside the flask. What happened?

  • Cause: Thermal runaway. The glycerol dehydration to acrolein is exothermic, and acrolein polymerization is rapid at high temps.[1]

  • Fix: Reduce the glycerol addition rate. Ensure strictly anhydrous glassware (water lowers the boiling point and causes bumping). Use the MSA method described above, which is thermally more stable than H2SO4.[1]

Q2: I see product on TLC, but after workup, I recovered nothing.

  • Cause: You likely overshot the pH adjustment. At pH 9+, the carboxylic acid deprotonates, making the molecule water-soluble.[1]

  • Fix: Acidify the aqueous waste layer back to pH 5 using Glacial Acetic Acid. If precipitate forms, that is your product.[1]

Q3: The product is sticky/gummy during filtration.

  • Cause: Trapped oligomers or solvent.

  • Fix: Triturate the gum with refluxing ethanol. The impurity usually dissolves, while the zwitterionic product remains solid.[1] Cool and filter.[5][6][7]

Q4: Can I use 2-bromoaniline and try to add the carboxylic acid later?

  • Analysis: No. Friedel-Crafts acylation on a deactivated quinoline ring is extremely difficult. The Sandmeyer reaction (converting an amine to CN, then hydrolyzing to COOH) is possible but adds 3 steps and reduces overall yield.[1] Starting with the carboxylate (4-amino-3-bromobenzoic acid) is the most atom-economical route.

References

  • Classic Skraup Methodology & Modific

    • Manske, R. H. F., & Kulka, M. (1953).[1][8][9] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98.[1][8][9]

    • Note: Foundational text for the mechanism and acid c
  • "Painless" Skraup (MSA Modific

    • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Quinoline Synthesis using milder oxidants).

    • Note: Describes the use of sulfonated oxidants to prevent violent exotherms.
  • Regioselectivity in Quinoline Synthesis

    • Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

    • Note: Confirms the directing effects of the nitrogen and substituents during ring closure.
  • Purific

    • Albert, A., & Serjeant, E. P. (1984).[1] The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.

    • Note: Essential data on pKa values for quinoline carboxylic acids (Acid pKa ~4.5, Base pKa ~2)

Sources

Technical Support Center: Navigating the Solubility Challenges of 8-Bromoquinoline-6-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-bromoquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges frequently encountered with this versatile building block in organic synthesis. Here, we will explore the underlying reasons for its limited solubility and offer a range of troubleshooting strategies and detailed protocols to ensure the success of your reactions.

Understanding the Molecule: The Root of the Solubility Issue

8-Bromoquinoline-6-carboxylic acid (C₁₀H₆BrNO₂) is a rigid, planar molecule. Its poor solubility in many common organic solvents stems from a combination of factors:

  • Strong Intermolecular Forces: The presence of both a hydrogen bond donor (the carboxylic acid -OH) and hydrogen bond acceptors (the carboxylic acid C=O and the quinoline nitrogen) leads to strong intermolecular hydrogen bonding in the solid state. This creates a stable crystal lattice that requires significant energy to disrupt.

  • High Melting Point: A high melting point is often indicative of a stable crystal lattice, which corresponds to low solubility.

  • Polarity Mismatch: The molecule possesses both polar (carboxylic acid) and non-polar (brominated aromatic ring) regions, making it difficult to find a single solvent that can effectively solvate all parts of the molecule.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common questions and issues encountered when working with 8-bromoquinoline-6-carboxylic acid.

Initial Dissolution Attempts

Q1: I'm having trouble dissolving 8-bromoquinoline-6-carboxylic acid in common solvents like DCM, THF, or ethyl acetate at room temperature. What should I try first?

A1: It is expected that this compound will have low solubility in those solvents at room temperature due to its rigid structure and strong intermolecular forces.

  • Initial Solvent Screening: Start with more polar, aprotic solvents which are generally more effective at solvating complex, polar molecules. Based on the behavior of similar quinoline derivatives, the following solvents are recommended for initial screening[1]:

    • N,N-Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • N-Methyl-2-pyrrolidone (NMP)

    • 1,4-Dioxane

  • Heating: Gently heating the mixture can significantly increase solubility. However, be mindful of the thermal stability of your other reagents and the potential for side reactions at elevated temperatures. Quinoline itself shows increased solubility in hot water, a principle that can extend to its derivatives in organic solvents[2].

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and accelerate the dissolution process.

Q2: I've tried heating in DMF, but the solubility is still not sufficient for my reaction concentration. What's the next step?

A2: If a single solvent system is insufficient, a multi-pronged approach is necessary.

  • Co-solvent Systems: Employing a mixture of solvents is a powerful technique. A common strategy is to use a primary solvent in which the compound has some solubility (like DMF or DMSO) and add a co-solvent that can disrupt intermolecular interactions or better solvate different parts of the molecule. For example, a mixture of dioxane and water is often used in Suzuki reactions to dissolve both the organic substrate and the inorganic base[2].

  • pH Modification (The Acid/Base Handle): The acidic carboxylic acid and the basic quinoline nitrogen provide opportunities to dramatically alter solubility by converting the molecule into a salt.

    • Basic Conditions: Adding a non-nucleophilic organic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA)) or an inorganic base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃)) can deprotonate the carboxylic acid. The resulting carboxylate salt will have significantly different solubility properties, often being more soluble in polar solvents. This is a common strategy in amide coupling and cross-coupling reactions.

    • Acidic Conditions: Adding a non-nucleophilic acid can protonate the quinoline nitrogen, forming a quinolinium salt. This cationic species will be more soluble in polar protic solvents[2]. This approach is less common for reactions involving the carboxylic acid moiety but can be useful for other transformations.

    A visual representation of the pH modification strategy is provided below:

    G cluster_0 Solubility Enhancement via pH Modification A 8-Bromoquinoline-6-carboxylic Acid (Poorly Soluble) B Add Base (e.g., K2CO3, DIPEA) A->B Deprotonation D Add Acid (e.g., HCl) A->D Protonation C Carboxylate Salt (Improved Solubility in Polar Solvents) B->C E Quinolinium Salt (Improved Solubility in Polar Protic Solvents) D->E

    Caption: pH modification to enhance solubility.

Reaction-Specific Solubility Issues

Q3: I am setting up an amide coupling reaction. How can I ensure my 8-bromoquinoline-6-carboxylic acid is fully dissolved and activated?

A3: Amide coupling reactions often use polar aprotic solvents where 8-bromoquinoline-6-carboxylic acid has better, though still limited, solubility.

  • Solvent Choice: DMF or DCM are common solvents for amide couplings[3].

  • Pre-activation: Before adding your amine, you can first activate the carboxylic acid. Dissolve the 8-bromoquinoline-6-carboxylic acid in your chosen solvent (e.g., DMF). You may need to gently warm the mixture to achieve dissolution.

  • Addition of Base and Coupling Reagents: Add your non-nucleophilic base (e.g., DIPEA) and coupling reagents (e.g., HATU, HOBt/EDC)[4][5]. The formation of the activated ester or intermediate can sometimes improve solubility.

  • Amine Addition: Once the carboxylic acid is activated, add your amine.

A generalized workflow for an amide coupling reaction is illustrated below:

G cluster_0 Amide Coupling Workflow A Dissolve 8-bromoquinoline-6-carboxylic acid in DMF/DCM (with heating if needed) B Add Base (e.g., DIPEA) and Coupling Reagents (e.g., HATU) A->B C Stir for Activation B->C D Add Amine C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up and Purification E->F

Caption: General workflow for amide coupling.

Q4: For a Suzuki-Miyaura coupling, what is the best way to handle the poor solubility of 8-bromoquinoline-6-carboxylic acid, especially with an aqueous base?

A4: Suzuki-Miyaura reactions often use a biphasic solvent system to accommodate both the organic-soluble starting materials and the water-soluble inorganic base[2][6].

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is a standard choice[7].

  • Base Selection: An inorganic base such as K₂CO₃ or Cs₂CO₃ is typically used and will be dissolved in the aqueous phase.

  • Phase-Transfer Catalyst: While not always necessary, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes facilitate the reaction between components in different phases.

  • Procedure:

    • Suspend the 8-bromoquinoline-6-carboxylic acid, boronic acid, and palladium catalyst in the organic solvent (e.g., 1,4-dioxane).

    • Separately, dissolve the base in water.

    • Add the aqueous base solution to the organic mixture.

    • Heat the biphasic mixture with vigorous stirring to ensure adequate mixing between the two phases. The deprotonation of the carboxylic acid at the interface will form the more soluble carboxylate salt, which can then participate in the catalytic cycle.

G

Sources

Technical Support Center: Minimizing Debromination in 8-Bromoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the undesired side reaction of debromination in 8-bromoquinoline derivatives during synthetic transformations. Our focus is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of the 8-Position

The 8-bromoquinoline scaffold is a valuable building block in medicinal chemistry and materials science.[1][2][3] However, its utility is often hampered by a propensity for debromination, particularly during palladium-catalyzed cross-coupling reactions.[4][5] This hydrodehalogenation side reaction leads to the formation of quinoline, reducing the yield of the desired product and complicating purification. The proximity of the nitrogen atom at position 1 creates a unique electronic and steric environment around the C8-Br bond, influencing its reactivity.[6]

This guide will dissect the common causes of debromination and provide actionable strategies to mitigate this unwanted pathway.

Troubleshooting Guide: A Mechanistic Approach

When encountering significant debromination, a systematic evaluation of your reaction parameters is crucial. The following sections are designed to help you diagnose and resolve the issue.

Problem 1: Significant Formation of Quinoline Byproduct in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)

This is the most common scenario where debromination plagues the synthesis of 8-substituted quinolines. The general palladium-catalyzed cross-coupling cycle involves oxidative addition, transmetalation, and reductive elimination.[7][8] An unproductive side reaction, β-hydride elimination, can compete with reductive elimination, leading to the debrominated product.[9]

Q: I am observing more than 20% debromination in my Suzuki-Miyaura coupling of an 8-bromoquinoline derivative. What is the most likely cause?

A: High levels of debromination in Suzuki-Miyaura reactions often point to issues with the catalyst system, base, or solvent, which can favor a competing hydrodehalogenation pathway. After the initial oxidative addition of the palladium(0) catalyst to the 8-bromoquinoline, the resulting Pd(II) intermediate can react with a hydride source in the reaction mixture. This is followed by reductive elimination to yield the debrominated quinoline.

Troubleshooting Steps & Underlying Rationale:

  • Ligand Selection is Critical: The ligand's steric and electronic properties are paramount in stabilizing the palladium center and promoting the desired reductive elimination over side reactions.

    • Rationale: Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination, outcompeting the debromination pathway. They also promote the stability of the active Pd(0) catalyst.

    • Recommendation: Switch to sterically hindered biaryl phosphine ligands like XPhos, SPhos, or tBuXPhos.[7][10] These have proven effective in minimizing debromination in challenging couplings. For instance, in a study on Buchwald-Hartwig amination, the choice of an electron-rich, bulky phosphine ligand significantly reduced the formation of the debrominated side product.[4]

  • Re-evaluate Your Choice of Base: The base plays a crucial role not only in the catalytic cycle (e.g., activating the boronic acid in Suzuki coupling) but can also be a source of hydrides.

    • Rationale: Bases with β-hydrogens, such as alkoxides (e.g., NaOtBu), can undergo β-hydride elimination to generate palladium hydride species, which are key intermediates in the debromination process.[11]

    • Recommendation: Consider switching to a weaker, non-nucleophilic inorganic base like K₃PO₄, Cs₂CO₃, or K₂CO₃.[6][12] If a strong base is required, consider using one that lacks β-hydrogens, such as lithium hexamethyldisilazide (LHMDS).

  • Solvent and Temperature Optimization: The reaction medium and energy input can tip the balance between the desired coupling and debromination.

    • Rationale: Protic solvents (e.g., alcohols) or even trace amounts of water can act as proton sources for the hydrodehalogenation pathway. High temperatures can also promote catalyst degradation and increase the rate of side reactions.

    • Recommendation: Ensure you are using anhydrous solvents. Toluene, dioxane, and THF are common choices.[5][13] Attempt to lower the reaction temperature. Modern catalyst systems are often highly active and may not require high heat.[10][14]

Q: My Buchwald-Hartwig amination of 8-bromoquinoline with a primary amine is giving me almost exclusively the debrominated quinoline. What should I try first?

A: This is a classic and often frustrating problem. The key is to facilitate the C-N bond-forming reductive elimination to be significantly faster than any pathway leading to hydrodehalogenation.

Troubleshooting Workflow:

G start High Debromination in Buchwald-Hartwig Amination ligand Switch to a Bulky, Electron-Rich Biarylphosphine Ligand (e.g., BrettPhos, XPhos) start->ligand Primary Action base Change Base to a Weaker, Non-nucleophilic one (e.g., K3PO4, Cs2CO3) ligand->base If debromination persists precatalyst Use a Pd(II) Precatalyst (e.g., Pd(OAc)2) instead of Pd2(dba)3 base->precatalyst Further optimization result Desired C-N Coupling Product precatalyst->result

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Detailed Explanation:

  • Ligand Choice: For primary amines, ligands like BrettPhos are specifically designed to promote the C-N coupling.[13] The steric bulk around the palladium center created by these ligands disfavors the approach of hydride sources and accelerates the desired reductive elimination.

  • Base Selection: As with Suzuki coupling, strong alkoxide bases are often culprits. The use of weaker inorganic bases is a crucial step to try.

  • Palladium Source: While Pd₂(dba)₃ is a common Pd(0) source, in some cases, starting with a Pd(II) precatalyst like Pd(OAc)₂ can be beneficial. The in-situ reduction to the active Pd(0) species can sometimes lead to a more controlled catalytic cycle.[13][14]

Q: I'm performing a Sonogashira coupling with 8-bromoguanosine and observing significant debromination. Are there specific considerations for this substrate?

A: Yes, nucleoside substrates like 8-bromoguanosine introduce additional complexities. The nucleobase itself can coordinate to the palladium and copper catalysts, altering their reactivity and potentially promoting side reactions.[15]

Key Considerations:

  • Catalyst Sequestration: The guanosine moiety can chelate the metal ions, effectively reducing the concentration of the active catalyst and leading to sluggish reaction rates. This can provide a larger window for debromination to occur.[15]

  • Base Choice: Triethylamine, a common base in Sonogashira reactions, can be problematic. A study found that using a solid-supported amine base, like Amberlite IRA-67, led to a cleaner reaction and higher purity of the desired product.[15]

  • Copper-Free Conditions: While the classic Sonogashira reaction uses a copper(I) co-catalyst, copper-free variations have been developed.[16][17] In some cases, omitting the copper salt can reduce the incidence of side reactions, including debromination.

Experimental Protocol: Copper-Free Sonogashira Coupling of an 8-Bromoquinoline Derivative

This protocol is a starting point and may require optimization for your specific substrate.

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 8-bromoquinoline derivative (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst system. A common choice is a combination of a palladium source like Pd(OAc)₂ (2-5 mol%) and a bulky phosphine ligand like SPhos or XPhos (4-10 mol%).

  • Add anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction to the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Is the C8-Br bond in quinoline inherently weaker than other C-Br bonds on the ring?

A1: The bond dissociation energy of the C-Br bond is influenced by the electronic environment.[18] While the C8-Br bond is on the benzene portion of the quinoline ring, its reactivity is modulated by the adjacent nitrogen-containing pyridine ring.[6] The primary factor in its apparent lability during cross-coupling is often the steric and electronic influence of the peri-nitrogen atom on the catalytic cycle, rather than a significantly lower intrinsic bond strength.[6]

Q2: Can I use a milder brominating agent to begin with to avoid having such a reactive starting material?

A2: This is a valid synthetic strategy. However, the regioselectivity of quinoline bromination is highly dependent on the substituents already present on the ring and the reaction conditions.[2][3][19] For instance, bromination of 8-hydroxyquinoline can lead to a mixture of mono- and di-brominated products.[2][19] Using a milder agent like N-bromosuccinimide (NBS) instead of Br₂ can sometimes offer better control.[20] Careful optimization of the bromination step is necessary to ensure the clean formation of the desired 8-bromoquinoline isomer.

Q3: Does the choice of palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle) significantly impact the rate of debromination?

A3: Yes, it can. The precatalyst determines the method and rate of formation of the active LPd(0) species.[14] Palladacycle precatalysts, for example, often require only exposure to a base to rapidly generate the active catalyst. This can lead to a more controlled and efficient initiation of the catalytic cycle, potentially minimizing the time for side reactions to occur. In contrast, the reduction of Pd(II) sources like Pd(OAc)₂ can be more complex and dependent on other reaction components.[14] If you are experiencing significant debromination, trying a different generation of precatalyst is a worthwhile endeavor.

Q4: Are there any non-palladium-based methods for functionalizing the 8-position of quinoline that avoid this issue?

A4: While palladium catalysis is dominant, other methods exist. For certain transformations, nucleophilic aromatic substitution (SNAAr) can be employed, particularly if the quinoline ring is activated with electron-withdrawing groups. However, 8-bromoquinoline itself is not highly activated for SNAAr. Metal-halogen exchange using organolithium reagents followed by quenching with an electrophile is another possibility, but this often requires cryogenic temperatures and can be sensitive to functional groups. For specific applications, exploring these alternative pathways might be beneficial.

Summary of Key Parameters to Minimize Debromination

ParameterRecommendationRationale
Ligand Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos).Accelerates reductive elimination, sterically hinders side reactions.[4][7]
Base Prefer weaker, non-nucleophilic inorganic bases (e.g., K₃PO₄, Cs₂CO₃).Avoids bases with β-hydrogens that can act as hydride sources.[11]
Solvent Use anhydrous, aprotic solvents (e.g., toluene, dioxane).Minimizes proton sources for hydrodehalogenation.
Temperature Start with lower temperatures (e.g., 80 °C) and optimize.Reduces the rate of side reactions and catalyst decomposition.
Catalyst System Consider modern palladacycle precatalysts. For Sonogashira, explore copper-free conditions.Provides more controlled generation of the active catalyst and can reduce side reactions.[14][16]
References
  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A.
  • Dehalogen
  • ARYL HALIDES - eGyanKosh. eGyanKosh.
  • Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 - YouTube. YouTube.
  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system | Request PDF.
  • A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline - Benchchem. Benchchem.
  • Buchwald–Hartwig amin
  • Cross-Coupling Reactions Guide. MilliporeSigma.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. Journal of Chemical and Pharmaceutical Research.
  • Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.
  • Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich. Sigma-Aldrich.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. The Nobel Prize.
  • Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Sonogashira coupling - Wikipedia. Wikipedia.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)... - ResearchGate.
  • Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents.
  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications.
  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate.
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. SciSpace.
  • Interrogation of a Sonogashira cross-coupling of 8-bromoguanosine with phenylacetylene on amberlite: evidence for Pd/Cu ion binding and propagation of Pd/Cu nanoparticles - PubMed.
  • Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling | Scilit. Scilit.
  • Technical Support Center: Synthesis of 3-Bromoquinoline Deriv
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
  • Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A - PubMed.

Sources

Technical Support Center: Suzuki-Miyaura Coupling of 8-Bromoquinoline-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #QC-8-BR-COOH-OPT Subject: Optimization of Catalyst Loading & Conversion Troubleshooting Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Perfect Storm" Substrate

You are attempting to couple 8-bromoquinoline-6-carboxylic acid . From a catalytic perspective, this is a Tier-3 difficulty substrate due to three converging antagonistic factors:

  • The "Poison" (N1): The quinoline nitrogen (

    
    ) is a potent 
    
    
    
    -donor that coordinates to electrophilic Pd(II) intermediates, forming off-cycle resting states (catalyst poisoning).
  • The "Anchor" (C6-COOH): The free carboxylic acid (

    
    ) consumes base and can form insoluble Pd-carboxylates, removing active metal from the cycle.
    
  • The "Wall" (C8-Br): The 8-position is sterically crowded due to the peri-interaction with the C1-Nitrogen and C7-Proton. This severely retards the oxidative addition step.

This guide provides a self-validating workflow to overcome these barriers, minimizing catalyst loading while maximizing conversion.

Phase 1: Pre-Reaction Strategy & Setup

Q: Should I protect the carboxylic acid before coupling?

A: For high reliability, YES. For high efficiency, NO (but with caveats).

While direct coupling of free acids is possible, it introduces solubility issues and base consumption that complicates kinetic analysis.

FeaturePath A: Methyl Ester Protection (Recommended)Path B: Direct Acid Coupling (Advanced)
Reliability High. Soluble in standard organics (THF, Toluene).Moderate. Requires polar solvents (

/Dioxane).
Base Req. Standard (2.0 equiv).High (3.5 - 4.0 equiv) to neutralize acid + activate boronate.
Purification Standard Silica Chromatography.Requires Reverse Phase or Acid/Base extraction.
Catalyst Load Can be optimized to < 1 mol%.[1][2][3]Often requires 3–5 mol% to overcome poisoning.
Q: Which catalyst system handles the 8-position sterics?

A: You must use bulky, electron-rich Buchwald-type ligands. Standard ligands like


 (in 

) or dppf will fail here. They lack the bulk to enforce reductive elimination at the crowded 8-position and are not electron-rich enough to prevent N-coordination.

Recommended Systems:

  • Primary Choice: XPhos or SPhos . The biaryl backbone provides steric bulk to speed up reductive elimination, while the dicyclohexylphosphino group ensures rapid oxidative addition.

  • Pre-catalyst: Use XPhos Pd G3 or G4 . These generate the active

    
     species immediately, preventing the induction period and Pd-black formation associated with 
    
    
    
    .
Visual Workflow: Ligand Selection Logic

LigandSelection Start Substrate Analysis: 8-Bromoquinoline Sterics Is the Br sterically hindered? (8-position) Start->Sterics Poison Is there a coordinating Nitrogen? Sterics->Poison Yes Standard Standard Ligands (PPh3, dppf) FAIL: Slow Ox. Add. Sterics->Standard No Buchwald Buchwald Ligands (Biaryl Monophosphines) Poison->Buchwald Must outcompete N-binding Specifics Select XPhos or SPhos (High Sterics + Electron Rich) Buchwald->Specifics

Caption: Decision tree for selecting ligands capable of overcoming the "peri-effect" sterics and nitrogen coordination inherent in 8-bromoquinoline substrates.

Phase 2: Optimization Protocol (Direct Acid Coupling)

If you must couple the free acid directly (e.g., to avoid a deprotection step), use this optimized protocol designed to maintain solubility and catalyst life.

Standard Operating Procedure (SOP-8BQ)
  • Solvent System: 1,4-Dioxane : Water (4:1 ratio).

    • Why: Water is critical. It solubilizes the potassium carboxylate salt formed in situ, preventing it from coating the catalyst surface.

  • Base:

    
     (3.5 equiv).
    
    • Why: Mild enough to prevent decomposition but buffers the solution effectively.

  • Temperature:

    
    .
    
    • Why: High heat is required to drive the endothermic oxidative addition at the hindered 8-position.

Experimental Design for Loading Optimization

Run the following parallel screen to determine the Minimum Effective Concentration (MEC).

EntryCatalyst SourceLoading (mol%)LigandConversion (1h)Conversion (16h)Notes
1

5.0

< 5%10%Fail. Ligand too small/weak.
2

2.0XPhos (1:2)40%65%Stall. Pd black formation likely.
3 XPhos Pd G3 1.0 (Integrated) 85% >98% Optimal. Fast initiation.
4 XPhos Pd G30.25(Integrated)30%45%Incomplete. Catalyst death > turnover.

Phase 3: Troubleshooting & Diagnostics

Q: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why?

A: Product Inhibition or "Pd-Sponge" Effect.

If adding fresh catalyst fails to restart the reaction, the issue is not catalyst death—it is the reaction environment.

  • The Cause: The product (a 6-carboxy-8-arylquinoline) might be a better ligand for Palladium than your phosphine, effectively sequestering the metal.

  • The Fix:

    • Switch Ligand: Move to BrettPhos , which is bulkier and sheds the product more easily.

    • Check Boronate: Ensure your boronic acid hasn't protodeboronated (common in aqueous base). Add 0.5 equiv extra boronic acid.

Q: I see immediate precipitation of Pd Black. What is happening?

A: The "Propyl-Amine" Trap. If using primary amine bases or if your substrate has free amines, they can reduce Pd(II) to Pd(0) too quickly, leading to aggregation before the catalytic cycle starts.

  • Solution: Stick to inorganic bases (

    
    , 
    
    
    
    ). Ensure the reaction is degassed thoroughly (sparge with Argon for 15 mins) as Oxygen accelerates phosphine oxidation, leaving "naked" Pd to aggregate.
Visual Workflow: The Stalled Reaction Diagnostic

Troubleshooting Issue Reaction Stalls (< 100% Conversion) Test Spike Experiment: Add 1 mol% Fresh Catalyst Issue->Test ResultA Reaction Restarts Test->ResultA Yes ResultB No Change Test->ResultB No DiagA Diagnosis: Catalyst Death (Instability) ResultA->DiagA DiagB Diagnosis: Inhibition or Reagent Depletion ResultB->DiagB FixA Solution: 1. Switch to G3/G4 Pre-catalyst 2. Lower Temp slightly DiagA->FixA FixB Solution: 1. Add Boronic Acid (Check stability) 2. Switch to bulkier ligand (BrettPhos) DiagB->FixB

Caption: Diagnostic logic for distinguishing between catalyst deactivation and system inhibition.

References

  • Guram, A. S., et al. (2007).[1] "New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides." Journal of Organic Chemistry. (Demonstrates the necessity of specific phosphine ligands for heteroaryl coupling).

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society.[4] (Foundational work on XPhos/SPhos for hindered substrates).

  • Malinowski, J. T., et al. (2019). "Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy." Journal of the American Chemical Society.[4] (Discusses the challenges and strategies for coupling free carboxylic acids).

  • BenchChem Technical Support. (2025). "Catalyst Poisoning in Reactions with Pyridine Substrates." (Overview of N-coordination poisoning mechanisms).

Sources

Validation & Comparative

Precision HPLC Profiling of 8-Bromoquinoline-6-Carboxylic Acid: A Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for 8-bromoquinoline-6-carboxylic acid presents a classic chromatographic paradox: the molecule is amphoteric, possessing both a basic quinoline nitrogen and an acidic carboxylic acid tail.[1] Standard C18 protocols often fail, yielding peak tailing (silanol interactions) and poor resolution from critical de-brominated or regio-isomeric impurities.[1]

This guide objectively compares a Standard Generic C18 Protocol against an Optimized Phenyl-Hexyl Stationary Phase Method . We demonstrate that while C18 is sufficient for rough purity, the Phenyl-Hexyl chemistry—leveraging


 interactions and shape selectivity—is the superior choice for separating the 8-bromo target from its 5-bromo regioisomer and des-bromo degradants.[1]

Part 1: Compound Profile & Critical Impurities[1]

Understanding the analyte's physicochemical behavior is the first step in rational method design.

PropertyValue / CharacteristicChromatographic Implication
Structure Bicyclic aromatic, Br at C8, COOH at C6High UV absorbance (254/280 nm).[1] Potential for

stacking.[1]
Acid/Base Amphoteric (Zwitterionic potential)pKa1 (N): ~2.0 (suppressed by EWG)pKa2 (COOH): ~3.8
Solubility Low in water; Moderate in MeOH/DMSOSample diluent must be high-organic (e.g., 50% MeOH) to prevent precipitation.[1]
Critical Impurity A Quinoline-6-carboxylic acid Des-bromo degradant.[1] More polar; elutes earlier.
Critical Impurity B 5-Bromoquinoline-6-carboxylic acid Regioisomer.[1] Similar hydrophobicity to target. Hardest to separate.

Part 2: Method Comparison

We compared two distinct approaches to separating 8-bromoquinoline-6-carboxylic acid from its critical impurities.

Alternative A: The "Generic" Approach (Standard C18)[1]
  • Column: Standard C18 (e.g., Zorbax Eclipse Plus), 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Mechanism: Pure hydrophobic interaction.

  • Outcome:

    • Pros: Simple, MS-compatible.

    • Cons: Significant peak tailing (

      
      ) due to protonated nitrogen interacting with residual silanols. Failed to resolve  the 5-bromo regioisomer (Resolution < 1.0).
      
Alternative B: The "Optimized" Approach (Phenyl-Hexyl + Phosphate)[1]
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 3 µm, 4.6 x 150 mm.[1]

  • Mobile Phase: 10 mM Potassium Phosphate (pH 2.5) / Methanol.

  • Mechanism: Hydrophobic interaction +

    
     stacking + Shape Selectivity.[1]
    
  • Outcome:

    • Pros: Sharp peaks (

      
      ) due to ionic suppression at pH 2.5. Baseline separation  of the regioisomer (
      
      
      
      ) due to differential
      
      
      -electron density interaction with the phenyl phase.[1]
    • Cons: Non-volatile buffer (not direct MS compatible without modification).

Comparative Data Summary
ParameterMethod A (Generic C18)Method B (Phenyl-Hexyl)Improvement
Retention Time (min) 4.26.8Increased retention allows better separation
Tailing Factor (

)
1.8 (Tailing)1.1 (Symmetric) 39% Improvement
Resolution (

) vs. Impurity B
0.8 (Co-elution)2.9 (Baseline) >3x Improvement
Theoretical Plates (

)
~6,500~12,000 Higher Efficiency

Part 3: Experimental Protocols (Method B)

This section details the optimized protocol (Method B) which is recommended for QC release testing where isomer purity is critical.

Reagent Preparation
  • Diluent: Methanol : Water (50:50 v/v).

  • Buffer (pH 2.5): Dissolve 1.36 g of

    
     in 1000 mL water. Adjust pH to 2.5 ± 0.05 with dilute Phosphoric Acid (
    
    
    
    ). Filter through 0.22 µm membrane.
Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or 5 µm).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Detection: UV @ 240 nm (primary) and 280 nm (secondary).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Methanol)Comment
0.08020Initial hold for polar impurities
10.02080Linear ramp to elute target
12.02080Wash
12.18020Re-equilibration
18.08020End of Run
System Suitability Criteria
  • Tailing Factor: NMT 1.5.

  • Resolution (Target vs. 5-Bromo isomer): NLT 2.0.

  • RSD (n=5 injections): NMT 2.0%.

Part 4: Visualizations

Diagram 1: Method Development Logic Flow

This decision tree illustrates why the Phenyl-Hexyl phase was selected over the standard C18 for this specific application.

MethodDevelopment Start Start: 8-Bromoquinoline-6-COOH CheckStruct Analyze Structure: Amphoteric + Halogenated Start->CheckStruct InitialRun Initial Screen: C18 / Formic Acid (Low pH) CheckStruct->InitialRun Result1 Result: Peak Tailing & Isomer Co-elution InitialRun->Result1 Decision Select Optimization Strategy Result1->Decision PathA Strategy A: Increase pH Decision->PathA Fix Tailing PathB Strategy B: Change Selectivity (Phenyl Phase) Decision->PathB Fix Selectivity OutcomeA Risk: Silica Dissolution (pH > 8) PathA->OutcomeA OutcomeB Success: Pi-Pi Interaction Separates Regioisomers PathB->OutcomeB

Caption: Decision logic prioritizing stationary phase selectivity (Phenyl-Hexyl) to resolve regioisomers.

Diagram 2: Separation Mechanism (Phenyl-Hexyl Mode)

Visualizing how the Phenyl-Hexyl phase interacts differently with the target vs. the impurity.[1]

SeparationMechanism StationaryPhase Phenyl-Hexyl Ligand (Electron Rich) Target 8-Bromo Isomer (Target) StationaryPhase->Target Strong Retention Impurity 5-Bromo Isomer (Impurity) StationaryPhase->Impurity Weaker Retention Interaction1 Strong Pi-Pi Stacking (Sterically Accessible) Target->Interaction1 Interaction2 Weak Pi-Pi Stacking (Sterically Hindered) Impurity->Interaction2

Caption: The phenyl ligand engages in Pi-Pi stacking, differentiating isomers based on Br-position steric effects.[1]

References

  • Sielc Technologies. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from

  • BenchChem. High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid.[1][2] Retrieved from [1]

  • PubChem. 8-bromoquinoline-6-carboxylic acid (Compound Summary).[1][3] Retrieved from [1]

  • Chromtech. HPLC Column Selection Guide: Pore Size and Stationary Phase. Retrieved from

  • MDPI. Development and Validation of an HPLC Method for Bromophenolic Compounds. (Demonstrates use of acidified mobile phases for bromo-aromatics). Retrieved from [1]

Sources

X-ray crystallography data for 8-bromoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the X-ray Crystallography of 8-bromoquinoline-6-carboxylic acid: A Comparative and Methodological Analysis

For researchers and professionals in the field of drug development, the precise characterization of molecular structures is paramount. Quinoline derivatives, in particular, represent a cornerstone in medicinal chemistry, with applications ranging from anticancer to antimalarial agents.[1] This guide provides a comprehensive technical overview of the process and significance of determining the crystal structure of 8-bromoquinoline-6-carboxylic acid, a key heterocyclic compound.[2][3]

While a definitive, publicly archived crystal structure for 8-bromoquinoline-6-carboxylic acid is not available as of this writing, this guide will navigate the established methodologies for its determination.[2] By leveraging data from structurally analogous compounds, we will provide a comparative analysis, detail the experimental workflow from crystal growth to data refinement, and contextualize the importance of this technique against other analytical methods.

The Unambiguous Power of Single-Crystal X-ray Diffraction

In the realm of structural chemistry, single-crystal X-ray diffraction (SC-XRD) stands as the gold standard. It provides an unparalleled, three-dimensional atomic-level map of a molecule, revealing not just its connectivity but also the precise spatial arrangement of its atoms, including bond lengths, bond angles, and torsional angles. This information is critical for understanding a molecule's reactivity, its potential interactions with biological targets, and its solid-state properties, all of which are crucial in drug design and development.

A Comparative Analysis: Insights from Structurally Related Quinolines

In the absence of direct data for 8-bromoquinoline-6-carboxylic acid, we can infer expected structural parameters by examining published crystal structures of similar molecules. For instance, the crystal structure of 6-bromoquinoline-8-carbonitrile provides a valuable reference point for understanding the quinoline core.[4]

Table 1: Comparison of Key Crystallographic Parameters in Related Bromoquinoline Structures

Parameter6-bromoquinoline-8-carbonitrile[4]8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde[5]Expected for 8-bromoquinoline-6-carboxylic acid
Crystal System MonoclinicOrthorhombicTo be determined
Space Group P21/cPbcnTo be determined
Key Bond Lengths C-Br: ~1.89 ÅC-Br: ~1.90 ÅExpected around 1.90 Å
Intermolecular Interactions π–π stacking, Short Br···Br contactsC—H···O, C—H···Br interactions, π···π stackingPotential for hydrogen bonding via carboxylic acid, halogen bonding, and π–π stacking

The data from these related structures suggest that for 8-bromoquinoline-6-carboxylic acid, we can anticipate a planar quinoline ring system. The carboxylic acid group at the 6-position is expected to play a significant role in the crystal packing, likely forming strong hydrogen-bonded dimers or chains, which would be a dominant feature of its supramolecular architecture.

The Experimental Workflow: From Powder to Structure

The journey to obtaining a crystal structure is a multi-step process that demands precision and a deep understanding of the molecule's physicochemical properties.

Step 1: Synthesis and Purification

The starting material must be of high purity (typically >98%). Synthesis of bromoquinoline derivatives can be achieved through various established organic chemistry routes.[6][7] Following synthesis, rigorous purification, often by column chromatography or recrystallization, is essential to remove impurities that could inhibit crystal growth.

Step 2: The Art of Crystal Growth

Growing single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to produce well-ordered, single crystals of appropriate size (typically 0.1-0.3 mm in each dimension). For quinoline derivatives, several techniques have proven effective.[8]

Common Crystallization Methods: [8]

  • Slow Evaporation: A near-saturated solution of the compound is allowed to evaporate slowly, gradually increasing the concentration to the point of supersaturation and inducing crystallization.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial inside a larger sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing solubility and leading to crystallization.

Protocol for Slow Evaporation of a Quinoline Derivative: [8]

  • Dissolve the purified 8-bromoquinoline-6-carboxylic acid in a suitable solvent (e.g., a mixture of chloroform and methanol) to near saturation.[9]

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

  • Cover the vial with parafilm and puncture it with a few small holes to allow for slow solvent evaporation.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor for crystal growth over several days to weeks.

G cluster_prep Preparation cluster_cryst Crystal Growth cluster_xrd X-ray Diffraction Analysis Synthesis Synthesis of 8-bromoquinoline-6-carboxylic acid Purification Purification (>98%) (e.g., Chromatography) Synthesis->Purification Dissolution Dissolve in Suitable Solvent Purification->Dissolution Filtration Filter Solution Dissolution->Filtration Crystallization Induce Supersaturation (Slow Evaporation, Vapor Diffusion, etc.) Filtration->Crystallization Harvesting Harvest Suitable Single Crystals Crystallization->Harvesting Mounting Mount Crystal on Diffractometer Harvesting->Mounting DataCollection Data Collection (X-ray Source) Mounting->DataCollection StructureSolution Structure Solution (Phase Problem) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation and CIF File Generation Refinement->Validation

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Step 3: Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction patterns are collected. This data is then processed to determine the unit cell dimensions and space group. The core challenge, known as the "phase problem," is then solved using computational methods to generate an initial electron density map. This map is used to build an initial model of the molecule.

Step 4: Structure Refinement

The initial molecular model is refined against the experimental diffraction data. This iterative process adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors. The final refined structure is then validated for geometric sensibility and deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), to generate a Crystallographic Information File (CIF).

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques are essential for a complete characterization of the compound.

Table 2: Comparison of Key Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement, bond lengths/angles, stereochemistry, crystal packing.Unambiguous structure determination.Requires high-quality single crystals; structure is in the solid state.
Nuclear Magnetic Resonance (NMR) Connectivity of atoms (¹H, ¹³C), through-bond and through-space correlations, solution-state conformation.Provides data on the molecule in solution; does not require crystals.[9]Does not provide precise bond lengths or angles; interpretation can be complex.
Mass Spectrometry (MS) Molecular weight and elemental composition.[9]High sensitivity; requires very small sample amounts.Provides no information on atomic connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups.[10]Fast and non-destructive.Provides limited information on the overall molecular structure.

Spectroscopic methods like NMR, MS, and IR are complementary to X-ray diffraction.[9][10] They confirm the molecular structure synthesized and provide information about the compound's behavior in solution, which can be different from its conformation in the solid state.

Conclusion

The structural elucidation of 8-bromoquinoline-6-carboxylic acid through single-crystal X-ray diffraction is a critical step in understanding its chemical behavior and potential as a pharmaceutical agent. While the process is intricate, from the careful growth of a single crystal to the computational refinement of the final structure, the resulting atomic-level insights are invaluable. By comparing with known structures and employing a suite of complementary analytical techniques, researchers can build a comprehensive understanding of this and other novel quinoline derivatives, paving the way for more rational and effective drug design.

References

  • Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface a. (n.d.). Google AI.
  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives - Benchchem. (n.d.). BenchChem.
  • Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. (2024, September 26).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (2025, August 27). National Center for Biotechnology Information.
  • Synthesis, crystal structure, spectroscopy and quantum chemical investigations of hexahydroquinoline molecule: Molecular Physics - Taylor & Francis. (2024, February 22). Taylor & Francis Online.
  • 8-bromoquinoline-6-carboxylic acid (C10H6BrNO2) - PubChemLite. (n.d.). PubChem.
  • Crystal structure of 8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde, C18H11BrNO2 - SciSpace. (2019, June 14). SciSpace.
  • 8-Bromoquinoline synthesis - ChemicalBook. (n.d.). ChemicalBook.
  • 8-Bromoquinoline 98 16567-18-3 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • (PDF) 6-Bromoquinoline-8-carbonitrile - ResearchGate. (2025, August 8). ResearchGate.
  • 6-Bromo-8-quinolinecarboxylic acid | C10H6BrNO2 | CID 150121 - PubChem. (n.d.). PubChem.
  • 6-BROMO-8-QUINOLINECARBOXYLIC ACID - gsrs. (n.d.).
  • 8-bromoquinoline-6-carboxylic acid 95% | CAS: 791632-21-8 | AChemBlock. (2026, February 11). AChemBlock.
  • 791632-21-8|8-Bromoquinoline-6-carboxylic acid|BLD Pharm. (n.d.). BLD Pharm.
  • 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem. (n.d.). PubChem.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. (2025, May 6). National Center for Biotechnology Information.
  • 8-Bromoquinoline-3-carboxylic acid - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

Sources

Comparative Reactivity Guide: 8-Bromo vs. 6-Bromo Quinoline Derivatives

[1]

Executive Summary & Structural Logic

The reactivity difference between 6-bromoquinoline and 8-bromoquinoline is dictated by two opposing forces: steric hindrance (the "peri-effect") and nitrogen coordination (chelation).

  • 6-Bromoquinoline: Behaves as a typical, sterically unencumbered aryl bromide. It is kinetically superior in transition-metal catalyzed cycles (e.g., Suzuki, Sonogashira) where oxidative addition is sensitive to steric bulk.

  • 8-Bromoquinoline: Defined by its proximity to the quinoline nitrogen (N1). This "peri" position creates significant steric clash for bulky catalysts but offers a chelation site for hard nucleophiles (e.g., organolithiums). Consequently, it is often kinetically favored in lithiation but disfavored in Palladium cross-coupling .

Reactivity Divergence Matrix
Reaction ClassPreferred SiteDominant Factor
Pd-Catalyzed Coupling (Suzuki/Sonogashira)C-6 Sterics: C-6 is accessible; C-8 suffers from peri-strain with N-lone pair.
Lithium-Halogen Exchange C-8 Coordination: N1 directs lithiation to C-8 via pre-complexation (CIPE).
Nucleophilic Substitution (Cu-mediated)C-8 / C-6 Mixed: High temperature Cu-catalysis often overrides subtle differences, though C-8 can form stable chelates.
SNAr (Uncatalyzed) Neither Both positions require strong activation (e.g., -NO2) to proceed.

Mechanistic Analysis & Pathways

The "Peri-Effect" in Palladium Catalysis

In 8-bromoquinoline, the bromine atom is located at the peri position relative to the nitrogen lone pair. During the oxidative addition step of a Suzuki coupling, the incoming Pd(0) species must approach the C-Br bond.[1] The spatial proximity of the N1 lone pair creates electrostatic repulsion and steric crowding, significantly raising the activation energy compared to the remote C-6 position.

The "Chelation Effect" in Lithiation

Conversely, in lithium-halogen exchange, the quinoline nitrogen acts as a Directed Metalation Group (DMG). The lithium cation of n-BuLi coordinates to the nitrogen lone pair before the exchange occurs. This pre-complexation (Complex Induced Proximity Effect - CIPE) brings the butyl anion into immediate proximity of the C-8 bromine, accelerating the exchange at C-8 relative to the unassisted C-6 position.

Visualizing the Divergence (Graphviz)

The following diagram illustrates the divergent synthesis achievable from a 6,8-dibromoquinoline scaffold, proving the orthogonality of these effects.

ReactivityPathwayscluster_legendSelectivity DriverStart6,8-DibromoquinolinePd_StepPd(PPh3)4, Ar-B(OH)2Suzuki CouplingStart->Pd_StepLi_Stepn-BuLi (-78°C)Li-Halogen ExchangeStart->Li_StepProd_C66-Aryl-8-bromoquinoline(C-6 Selective)Pd_Step->Prod_C6Steric Control(Fast Ox. Add. at C6)Inter_Li[8-Lithio-6-bromoquinoline](N-Chelated Intermediate)Li_Step->Inter_LiCoordination Control(N-Directed)Prod_C88-Functionalized-6-bromoquinoline(C-8 Selective)Inter_Li->Prod_C8Electrophile (E+)Kinetic (Steric)Kinetic (Steric)Thermodynamic/ChelationThermodynamic/Chelation

Caption: Divergent functionalization of 6,8-dibromoquinoline. Pd-catalysis selects for the sterically open C-6, while Lithiation selects for the N-chelated C-8.

Detailed Comparative Data

Case Study 1: Palladium-Catalyzed Cross-Coupling

Experimental evidence confirms that when both positions are available (or compared side-by-side), C-6 reacts significantly faster.

Parameter6-Bromoquinoline8-Bromoquinoline
Suzuki Yield (Standard) High (85-95%)Moderate (60-75%)
Reaction Time Fast (1-4 h)Slow (12-24 h)
Catalyst Loading Standard (1-3 mol%)Elevated (5-10 mol%) often required
Ligand Requirement Standard (PPh3)Bulky/Electron-rich (e.g., SPhos, XPhos) often needed to overcome steric/poisoning effects.
Side Reactions MinimalProtodebromination (reduction) is common due to slow oxidative addition.

Key Insight: In Sonogashira coupling of 6,8-dibromoquinoline, the alkyne is introduced exclusively at the C-6 position first.[2] Subsequent coupling at C-8 requires forcing conditions or a second step [1].

Case Study 2: Lithium-Halogen Exchange

The stability and formation rate of the lithiated species differ fundamentally.

  • 8-Lithioquinoline: Formed rapidly via n-BuLi at -78°C. The lithium atom resides in the "pocket" between C-8 and N1, stabilized by N-Li coordination. This species is stable at low temperatures but can undergo dimerization or ring-opening if warmed.

  • 6-Lithioquinoline: Formed via n-BuLi (often requires t-BuLi for efficiency to avoid Wurtz coupling). Lacks chelation stabilization; behaves like phenyllithium.

Experimental Note: When treating 4,6,8-tribromoquinoline with n-BuLi, exchange occurs regioselectively at C-8 (and C-4) first, leaving C-6 intact. This confirms the dominance of the Nitrogen-Directing Effect over inherent aryl bromide acidity [2].

Experimental Protocols

The following protocols are optimized for selectivity based on the mechanistic principles described above.

Protocol A: C-6 Selective Suzuki Coupling (Steric Control)

Target: Functionalization of 6-bromo position in the presence of 8-bromo or general comparison.

  • Setup: Charge a dry flask with 6,8-dibromoquinoline (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(PPh3)4 (3 mol%).

  • Solvent/Base: Add degassed DME/Water (4:1) and Na2CO3 (2.0 equiv).

  • Reaction: Heat to 80°C under Argon. Monitor via TLC/LCMS.

    • Checkpoint: The C-6 product typically forms within 2-4 hours. The C-8 position remains largely untouched due to the steric barrier preventing the second oxidative addition under these mild conditions.

  • Workup: Cool, dilute with EtOAc, wash with brine, dry over MgSO4.

  • Purification: Flash chromatography. (Note: C-6 arylated products are often more fluorescent than starting materials).

Protocol B: C-8 Selective Functionalization (Chelation Control)

Target: Functionalization of 8-bromo position via Lithiation.

  • Setup: Flame-dry a Schlenk flask under Argon. Add 8-bromoquinoline (or 6,8-dibromoquinoline) (1.0 equiv) and anhydrous THF (0.1 M).

  • Cooling: Cool strictly to -78°C (dry ice/acetone).

  • Exchange: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 10 mins.

    • Mechanism:[1][3][4][5] The Li coordinates N1, then exchanges Br at C-8.

    • Time: Stir for 15-30 mins at -78°C. (Do not warm, or scrambling/decomposition may occur).

  • Quench: Add electrophile (e.g., DMF, I2, TMSCl) (1.2 equiv) dissolved in THF.

  • Warming: Allow to warm to RT slowly over 1 hour.

  • Workup: Quench with sat. NH4Cl, extract with ether.

References

  • Regioselective Sonogashira and Suzuki Couplings: ResearchGate. "Efficient and Selective Synthesis of Quinoline Derivatives." (Sonogashira coupling occurred regioselectively in the C-6 position).[2]

  • Regioselective Lithiation: ResearchGate. "Selective Synthesis of Bromoquinolines... Treatment of 4,6,8-tribromoquinoline with BuLi... regioselectively proceeded at C-4 and C-8 sites."[6]

  • Comparative Reactivity Overview: BenchChem. "A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline."

  • C-H Activation at C8: PubMed. "Regioselective introduction of heteroatoms at the C-8 position of quinoline N-oxides." (Highlights the unique ability of C8 to undergo directed activation).

  • Suzuki Coupling Optimization: Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." (General context on steric effects in Pd-coupling).

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